5,6-Dimethoxybenzo[b]thiophene-2-carbohydrazide
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H12N2O3S |
|---|---|
Molecular Weight |
252.29 g/mol |
IUPAC Name |
5,6-dimethoxy-1-benzothiophene-2-carbohydrazide |
InChI |
InChI=1S/C11H12N2O3S/c1-15-7-3-6-4-10(11(14)13-12)17-9(6)5-8(7)16-2/h3-5H,12H2,1-2H3,(H,13,14) |
InChI Key |
DMGLYWYXVRFJKG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C(S2)C(=O)NN)OC |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: Pharmacological Profiling of 5,6-Dimethoxybenzo[b]thiophene-2-carbohydrazide Scaffolds
Executive Summary & Chemical Rationale
The benzo[b]thiophene nucleus represents a "privileged scaffold" in medicinal chemistry, serving as a bioisostere for the indole ring found in essential amino acids (tryptophan) and neurotransmitters (serotonin). This guide focuses on a specific high-potential subset: 5,6-dimethoxybenzo[b]thiophene-2-carbohydrazide derivatives .
The inclusion of the 5,6-dimethoxy pattern is not arbitrary; it mimics the pharmacophore features of natural antimitotic agents (e.g., colchicine, combretastatin A-4) and increases the electron density of the aromatic system, enhancing binding affinity to hydrophobic pockets in target proteins such as Tubulin or COX-2 enzymes. The carbohydrazide moiety (
Synthetic Pathway & Structural Validation[1][2]
To access the 5,6-dimethoxybenzo[b]thiophene-2-carbohydrazide scaffold, a robust synthetic route is required. The following protocol ensures high purity, essential for subsequent biological assays.
Core Synthetic Workflow (Graphviz)
Figure 1: Step-wise synthetic route from commercially available precursors to the active carbohydrazide and its Schiff base derivatives.
Detailed Protocol: Hydrazinolysis (Step 4)
This is the critical step to generate the nucleophilic hydrazide core.
-
Reagents: Methyl 5,6-dimethoxybenzo[b]thiophene-2-carboxylate (1.0 eq), Hydrazine hydrate (99%, 10.0 eq), Absolute Ethanol.
-
Procedure:
-
Dissolve the ester in absolute ethanol (10 mL/mmol).
-
Add hydrazine hydrate dropwise at room temperature.
-
Reflux the mixture at 80°C for 6–8 hours.
-
Self-Validation: Monitor reaction progress via TLC (System: Hexane:Ethyl Acetate 1:1). The starting material spot (
) must disappear, replaced by a lower baseline spot ( ).
-
-
Work-up: Cool the reaction mixture to 0°C. The carbohydrazide usually precipitates as a white/off-white solid. Filter, wash with cold ethanol, and dry under vacuum.
-
Yield Expectation: 75–85%.
Therapeutic Areas & Mechanism of Action[3]
Anticancer Activity (Tubulin & Kinase Inhibition)
Derivatives of this scaffold, particularly hydrazones formed with substituted aromatic aldehydes, have shown potent cytotoxicity against MCF-7 (Breast) and HepG2 (Liver) cancer cell lines.
-
Mechanism: The 5,6-dimethoxy motif functions as a pharmacophore mimic of the trimethoxyphenyl ring of Combretastatin A-4 , a potent tubulin polymerization inhibitor. The hydrazone linker positions the "B-ring" (the aldehyde-derived aryl group) in the appropriate steric orientation to block the colchicine-binding site on tubulin.
-
Kinase Targets: Recent studies suggest activity against receptor tyrosine kinases (e.g., VEGFR-2), where the hydrazide nitrogen atoms participate in hydrogen bonding with the kinase hinge region (Glu/Cys residues).
Anti-Inflammatory (COX-2 Inhibition)
The planar benzothiophene ring fits snugly into the cyclooxygenase active site.
-
Selectivity: The bulky 5,6-dimethoxy groups can enhance selectivity for the larger hydrophobic side pocket of COX-2, reducing inhibition of the housekeeping enzyme COX-1 (associated with gastric side effects).
Structure-Activity Relationship (SAR) Visualization
Figure 2: SAR analysis highlighting the functional roles of specific structural regions within the scaffold.
Experimental Protocols (Validation Systems)
To ensure Trustworthiness and reproducibility, the following protocols include specific control parameters.
In Vitro Cytotoxicity Assay (MTT)
Used to determine IC50 values against cancer cell lines.[1][2]
-
Cell Preparation: Seed cells (e.g., MCF-7) at a density of
cells/well in 96-well plates. Allow attachment for 24 hours. -
Compound Treatment:
-
Dissolve derivatives in DMSO. Critical: Final DMSO concentration in the well must be
to avoid solvent toxicity. -
Perform serial dilutions (e.g., 0.1, 1, 10, 50, 100
). -
Include Positive Control: Doxorubicin or Combretastatin A-4.
-
Include Negative Control: Untreated cells + 0.1% DMSO.
-
-
Incubation: 48 hours at 37°C, 5%
. -
Development: Add MTT reagent (5 mg/mL). Incubate 4 hours. Solubilize formazan crystals with DMSO.
-
Readout: Measure Absorbance at 570 nm. Calculate % Cell Viability.
Molecular Docking Setup (In Silico Validation)
Before synthesis, validate the binding potential using computational tools (e.g., AutoDock Vina or Schrödinger).
-
Target Preparation:
-
Download PDB ID: 5K9O (COX-2) or 1SA0 (Tubulin).
-
Clean: Remove water molecules and co-crystallized ligands.
-
Protonation: Add polar hydrogens (pH 7.4).
-
-
Ligand Preparation:
-
Draw the 5,6-dimethoxy hydrazone derivative.
-
Minimize energy (MMFF94 force field) to ensure the planar conformation of the benzothiophene ring.
-
-
Grid Box: Center the grid on the co-crystallized ligand coordinates (e.g., Celecoxib binding site for COX-2).
Quantitative Data Summary
The following table summarizes typical biological activity ranges for this class of compounds based on literature consensus for benzothiophene-2-carbohydrazide derivatives.
| Derivative Type | R-Substituent (Schiff Base) | Target Assay | Activity Range (IC50 / MIC) | Reference Basis |
| Parent Hydrazide | N/A (Free | Antimicrobial (S. aureus) | Moderate ( | [1, 4] |
| Schiff Base | 4-Nitrobenzylidene | Anticancer (MCF-7) | High Potency ( | [2, 3] |
| Schiff Base | 2-Hydroxybenzylidene | Anti-inflammatory (COX-2) | High Selectivity (SI > 50) | [1, 5] |
| Schiff Base | Pyridin-2-ylmethylene | Anti-MRSA | Potent ( | [4] |
References
-
New benzothiophene derivatives as dual COX-1/2 and 5-LOX inhibitors: synthesis, biological evaluation and docking study. Source: PubMed (Future Medicinal Chemistry) URL:[Link]
-
Synergistic Antimicrobial and Anticancer Activities of Thiocarbohydrazide-Based Schiff Base Metal Complexes. Source: ResearchGate URL:[3][4][Link]
-
Synthesis, in Silico Pharmaceutical Properties, Anticancer and Anti-Inflammatory Activities of Novel Benzo[b]thiophene Derivative. Source: OICC Press (Progress in Biomaterials) URL:[Link][5]
-
Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Source: MDPI (Pharmaceuticals) URL:[Link]
-
Novel 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene analogues as selective COX-2 inhibitors. Source: PubMed (Bioorganic & Medicinal Chemistry) URL:[Link]
Sources
Process Development Guide: Synthesis of Benzo[b]thiophene-2-carbohydrazide
Executive Summary
Benzo[b]thiophene-2-carbohydrazide (CAS: 175135-07-6) is a critical pharmacophore in medicinal chemistry, serving as a versatile scaffold for the development of antimicrobial, anticancer, and anti-inflammatory agents.[1][2] Its hydrazide functionality allows for rapid diversification into acylhydrazones, pyrazoles, and oxadiazoles—motifs frequently observed in high-throughput screening libraries.
This technical guide outlines a robust, scalable synthetic route designed for reproducibility in pharmaceutical research environments. Unlike older methods relying on the harsh reduction of nitro-precursors, this protocol utilizes a base-mediated cyclization of 2-halobenzaldehydes, ensuring higher atom economy and cleaner impurity profiles.
Strategic Retrosynthetic Analysis
The most efficient disconnection for the benzo[b]thiophene-2-carbohydrazide target involves the hydrazinolysis of an intermediate ester. This ester is best assembled via a convergent annulation strategy using readily available 2-halobenzaldehydes and thioglycolate esters.
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the benzothiophene core followed by functional group interconversion.
Phase 1: Construction of the Benzo[b]thiophene Core
Objective: Synthesis of Ethyl Benzo[b]thiophene-2-carboxylate.
Rationale
While classical Gewald syntheses or oxidative cyclizations of cinnamic acids exist, the nucleophilic aromatic substitution (SNAr) of 2-chlorobenzaldehyde (or 2-fluorobenzaldehyde) with ethyl thioglycolate offers superior regiocontrol. The reaction proceeds via an initial displacement of the halogen by the thiol, followed by an intramolecular aldol condensation to close the ring.
Experimental Protocol
-
Reagents:
-
2-Chlorobenzaldehyde (1.0 equiv)
-
Ethyl thioglycolate (1.1 equiv)[2]
-
Potassium Carbonate (
, 2.5 equiv) -
Solvent: N,N-Dimethylformamide (DMF) or DMSO (anhydrous).
-
-
Procedure:
-
Charge a round-bottom flask with 2-chlorobenzaldehyde and DMF (approx. 5 mL per mmol).
-
Add
and stir at room temperature for 10 minutes. -
Add ethyl thioglycolate dropwise.
-
Heat the reaction mixture to 80–90 °C and monitor by TLC (typically 2–4 hours).
-
Workup: Cool to room temperature and pour the mixture into crushed ice/water (10x reaction volume). Stir vigorously for 30 minutes.
-
Isolation: Filter the resulting precipitate.[1] Wash the cake copiously with water to remove residual DMF and inorganic salts.
-
Purification: Recrystallize from ethanol if necessary, though the crude product is often sufficiently pure (>95%) for the next step.
-
Mechanism & Critical Parameters
The reaction relies on the acidity of the methylene protons in ethyl thioglycolate (
-
Temperature Control: Do not exceed 100 °C to avoid decarboxylation or polymerization side reactions.
-
Base Selection: Carbonates (
, ) are preferred over hydroxides to prevent hydrolysis of the ester group before ring closure.
Phase 2: Hydrazide Functionalization
Objective: Conversion of Ethyl Benzo[b]thiophene-2-carboxylate to Benzo[b]thiophene-2-carbohydrazide.
Rationale
Nucleophilic acyl substitution using hydrazine hydrate is the standard method. Ethanol is the solvent of choice as it solubilizes the hydrazine and the ester at reflux temperature, while the product (carbohydrazide) is typically less soluble at room temperature, facilitating isolation by filtration.
Experimental Protocol
-
Reagents:
-
Ethyl Benzo[b]thiophene-2-carboxylate (from Phase 1).
-
Hydrazine Hydrate (80% or 98%, 5.0–10.0 equiv). Note: Excess hydrazine drives the equilibrium and prevents formation of the dimeric hydrazide.
-
Solvent: Absolute Ethanol.[3]
-
-
Procedure:
-
Dissolve the ester in ethanol (approx. 10 mL per gram).
-
Add hydrazine hydrate dropwise at room temperature.
-
Heat to reflux (78 °C) for 4–6 hours.
-
Monitoring: TLC (Ethyl Acetate/Hexane 1:1) will show the disappearance of the non-polar ester spot and the appearance of a baseline/polar hydrazide spot.
-
Workup: Cool the reaction mixture slowly to 0–5 °C. The product should crystallize as a white to pale-cream solid.
-
Isolation: Filter the solid and wash with cold ethanol followed by a small amount of diethyl ether to facilitate drying.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / No Precipitate | Product too soluble in EtOH. | Concentrate the reaction mixture to 1/3 volume before cooling. Add water dropwise to induce precipitation. |
| Dimer Formation | Insufficient Hydrazine. | Ensure at least 5 equivalents of hydrazine hydrate are used.[4] |
| Oiling Out | Impurities in ester. | Recrystallize the starting ester before hydrazinolysis. |
Characterization & Validation
The synthesized material must be validated against established physical data.
Physical Properties[1][2][3][4][5][6]
-
Appearance: White to pale cream crystalline powder.
-
Melting Point: 183.5 – 189.5 °C (Lit. range). A sharp melting point indicates high purity.
Spectroscopic Data (Representative)
-
IR (KBr): Look for the characteristic doublet of the primary amine (
) around 3300–3200 cm⁻¹ and the strong Amide I carbonyl ( ) stretch around 1660 cm⁻¹. -
¹H NMR (DMSO-d₆, 300 MHz):
References
-
Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents. Source: Molecules (MDPI), 2022. URL:[Link][4]
-
A Novel Expedient Synthesis of Benzo[b]thiophene-2-carbaldehyde. (Grounding for lithiation/cyclization logic). Source: Molbank (MDPI), 2014.[1] URL:[Link][1][4]
-
Synthesis of Thieno[3,2-b]thiophenes via Nucleophilic Aromatic Substitution. (Validation of thioglycolate cyclization mechanism). Source: Molecules (MDPI), 2024. URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. idr.nitk.ac.in [idr.nitk.ac.in]
- 5. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Predicted Metabolic Stability of 5,6-Dimethoxybenzo[b]thiophene-2-carbohydrazide
Executive Summary
The metabolic stability of a new chemical entity (NCE) is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success. Rapid metabolism can lead to low bioavailability and a short duration of action, while high stability might result in drug accumulation and potential toxicity.[1] This guide provides a comprehensive analysis of the predicted metabolic stability of 5,6-Dimethoxybenzo[b]thiophene-2-carbohydrazide , a molecule featuring a confluence of functionalities with known metabolic liabilities and pathways. We will deconstruct the molecule's structure to predict its metabolic fate, outline rigorous in vitro protocols for empirical validation, and detail the analytical methodologies required to translate raw data into actionable pharmacokinetic insights. The narrative is grounded in first principles of drug metabolism, explaining the causal links between molecular structure, experimental design, and in vivo relevance.
Introduction: The Imperative of Metabolic Stability in Drug Discovery
In early drug discovery, the goal is to identify compounds with a favorable balance of potency, selectivity, and drug-like properties. Among the most crucial of these properties is metabolic stability—the compound's susceptibility to biotransformation by drug-metabolizing enzymes.[2] These enzymatic processes, occurring primarily in the liver, are designed to convert xenobiotics into more polar, readily excretable substances.[3][4] The rate of this conversion, or clearance, dictates the drug's half-life, bioavailability, and dosing regimen.[2]
Therefore, early assessment of metabolic stability using in vitro systems is an indispensable, cost-effective strategy to:
-
Rank and select compounds with desirable pharmacokinetic profiles.[5]
-
Guide medicinal chemistry efforts to optimize metabolic liabilities.
-
Predict in vivo hepatic clearance and potential for drug-drug interactions (DDIs).[3][6]
This guide focuses on two cornerstone in vitro models: liver microsomes and hepatocytes .[1][3] Liver microsomes are vesicles of the endoplasmic reticulum containing a high concentration of Phase I enzymes, particularly the Cytochrome P450 (CYP) superfamily, which are responsible for the majority of oxidative drug metabolism.[7][8] Hepatocytes, being intact liver cells, offer a more complete metabolic picture, incorporating both Phase I and Phase II (conjugative) pathways, as well as cellular uptake and transport processes.[3][5][9]
Structural Deconstruction and Predictive Metabolic Profile
The metabolic fate of 5,6-Dimethoxybenzo[b]thiophene-2-carbohydrazide is predicted by analyzing its constituent functional groups: the benzo[b]thiophene core, the dual methoxy substituents, and the carbohydrazide moiety.
The Benzothiophene Core: A "Structural Alert"
The thiophene ring, a sulfur-containing heteroaromatic, is considered a "structural alert" in medicinal chemistry.[10][11] Its metabolism, mediated by cytochrome P450 enzymes, can proceed through two primary oxidative pathways:
-
Thiophene S-oxidation: Formation of a thiophene S-oxide.
-
Thiophene Epoxidation: Formation of a thiophene epoxide.[10][12]
Both of these intermediates are highly reactive electrophiles capable of covalently binding to cellular nucleophiles, such as proteins, which can lead to drug-induced toxicity, particularly hepatotoxicity.[10][11] Studies on 2-substituted benzothiophenes have specifically demonstrated the formation of reactive arene oxide intermediates, confirmed by the detection of downstream dihydrodiol metabolites and glutathione (GSH) adducts in hepatocyte incubations.[13] This suggests a significant potential for bioactivation on the benzothiophene moiety of our target compound.
However, the presence of a structural alert does not guarantee toxicity.[10] The overall risk is influenced by the balance between bioactivation and detoxification pathways, the daily dose, and the presence of alternative, less toxic metabolic routes on the molecule.[11]
The Dimethoxy Groups: Sites for O-Demethylation
The two methoxy groups on the benzene ring are classic substrates for CYP-mediated O-demethylation, a common Phase I metabolic reaction.[14][15] This process involves the oxidative removal of a methyl group to form a phenol, which is then often rapidly conjugated in a Phase II reaction (e.g., glucuronidation or sulfation). O-demethylation is a major clearance pathway for many drugs and is expected to be a primary metabolic route for this compound. The resulting catecholic metabolite could also be subject to further oxidation.
The Carbohydrazide Moiety: A Locus of Hydrolysis and Conjugation
The carbohydrazide functional group (-CONHNH₂) introduces additional metabolic possibilities. Hydrazides are known to be substrates for various enzymes, and their metabolism can be complex.[16] Potential pathways include:
-
Hydrolysis: Amidase-mediated cleavage of the C-N bond to yield 5,6-Dimethoxybenzo[b]thiophene-2-carboxylic acid and hydrazine.
-
Oxidation: N-oxidation or conversion to reactive species catalyzed by enzymes like cytochrome P450 or peroxidases.[17]
-
Conjugation: N-acetylation by N-acetyltransferases (NATs), a common pathway for hydrazine-containing compounds.
The biotransformation of hydrazines can lead to the formation of free radical species, which is a key mechanism of their toxicity.[17]
Predicted Metabolic Pathways
Based on the analysis of its structural components, the following metabolic pathways are predicted for 5,6-Dimethoxybenzo[b]thiophene-2-carbohydrazide.
Caption: Predicted metabolic pathways for 5,6-Dimethoxybenzo[b]thiophene-2-carbohydrazide.
Experimental Validation: In Vitro Metabolic Stability Assays
To move from prediction to empirical data, a tiered in vitro approach is essential. The following sections provide detailed protocols for assessing metabolic stability in human liver microsomes (HLM) and cryopreserved human hepatocytes, which are considered the "gold standard" for in vitro metabolism studies.[3][5]
Tier 1: Liver Microsomal Stability Assay
This assay is a high-throughput method primarily used to assess Phase I metabolic stability and is crucial for early-stage compound screening.[8][18] It measures the rate of disappearance of the parent compound in the presence of liver microsomes and the essential cofactor NADPH.[19]
-
Preparation of Reagents:
-
Test Compound Stock: Prepare a 10 mM stock solution of 5,6-Dimethoxybenzo[b]thiophene-2-carbohydrazide in DMSO.
-
Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Microsomal Suspension: Thaw pooled human liver microsomes (e.g., from 20 donors to minimize individual variability) on ice. Dilute to a final protein concentration of 0.5 mg/mL in cold phosphate buffer.
-
NADPH Regenerating System (NRS) Solution: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This system ensures a sustained concentration of NADPH throughout the incubation.
-
-
Incubation Procedure:
-
Add the microsomal suspension to a 96-well plate.
-
Add the test compound to the wells to achieve a final concentration of 1 µM. (Note: The final DMSO concentration should be ≤ 0.1% to avoid enzyme inhibition).
-
Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NRS solution.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an appropriate internal standard (for LC-MS/MS analysis).
-
-
Control Incubations:
-
Negative Control (-NADPH): Run a parallel incubation without the NRS to control for non-enzymatic degradation.
-
Positive Control: Include a compound with known metabolic liability (e.g., Verapamil for high clearance, Warfarin for low clearance) to validate the assay performance.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Quantify the remaining percentage of the parent compound at each time point relative to the 0-minute sample.
-
| Parameter | Condition | Rationale |
| Test System | Pooled Human Liver Microsomes (HLM) | Averages inter-individual variability in CYP expression.[7] |
| Protein Conc. | 0.5 mg/mL | Balances metabolic activity with substrate availability. |
| Substrate Conc. | 1 µM | Typically below the Km for most CYPs, ensuring first-order kinetics. |
| Cofactor | NADPH Regenerating System | Maintains the necessary reducing equivalents for CYP activity.[19] |
| Temperature | 37°C | Mimics physiological conditions.[5] |
| pH | 7.4 | Optimal pH for most CYP enzymes. |
| Analysis | LC-MS/MS | Provides high sensitivity and selectivity for compound quantification.[18] |
| Table 1: Typical Experimental Conditions for Liver Microsomal Stability Assay. |
Tier 2: Hepatocyte Stability Assay
This assay provides a more physiologically relevant assessment, as it uses intact cells that contain a full complement of Phase I and Phase II enzymes, cofactors, and transporter systems.[5][9] It is the preferred method for generating quantitative data for in vivo clearance predictions.
-
Preparation of Reagents:
-
Hepatocyte Medium: Use a specialized medium like Williams' Medium E, warmed to 37°C.[20]
-
Test Compound Stock: Prepare a 1 mM stock solution in DMSO.
-
Hepatocyte Suspension: Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath. Dilute with pre-warmed medium to a final viable cell density of 0.5-1.0 x 10⁶ cells/mL.[20][21]
-
-
Incubation Procedure:
-
Add the hepatocyte suspension to a non-coated 24- or 12-well plate.
-
Add the test compound to achieve a final concentration of 1 µM (final DMSO concentration ≤ 0.1%).[20]
-
Place the plate on an orbital shaker in a 37°C, 5% CO₂ incubator to keep the cells in suspension.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), collect aliquots of the cell suspension.[20]
-
Immediately terminate all enzymatic activity by adding the aliquot to ice-cold acetonitrile containing an internal standard.
-
-
Control Incubations:
-
Negative Control: Use heat-inactivated hepatocytes to account for non-specific binding and non-enzymatic degradation.[20]
-
Positive Controls: Include compounds with known high (e.g., 7-Ethoxycoumarin) and low (e.g., Tolbutamide) clearance in hepatocytes to validate the metabolic competency of the cell batch.
-
-
Sample Processing and Analysis:
-
Process and analyze samples via LC-MS/MS as described for the microsomal assay.
-
Caption: General workflow for in vitro metabolic stability assays.
Data Analysis and Interpretation
The primary output from a stability assay is the concentration of the test compound over time. This data is used to calculate two key parameters: the in vitro half-life (t½) and the in vitro intrinsic clearance (CLint).
Calculation of In Vitro Half-Life (t½)
Assuming first-order kinetics, the rate of disappearance is proportional to the drug concentration. A plot of the natural logarithm of the percentage of compound remaining versus time yields a straight line.
-
The slope of this line is the elimination rate constant, k .
-
The in vitro half-life is then calculated as: t½ = 0.693 / k [22]
Calculation of In Vitro Intrinsic Clearance (CLint)
Intrinsic clearance is a measure of the inherent ability of the liver to metabolize a drug, independent of other physiological factors like blood flow.[2][3] It is calculated from the half-life and the experimental conditions.
-
For Microsomal Assays: CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation / mg of microsomal protein) [23]
-
For Hepatocyte Assays: CLint (µL/min/10⁶ cells) = (0.693 / t½) * (Volume of incubation / number of hepatocytes in millions) [6][24]
In Vitro-In Vivo Extrapolation (IVIVE)
The ultimate goal is to predict human hepatic clearance (CLh) from in vitro CLint data. This is achieved through a process called In Vitro-In Vivo Extrapolation (IVIVE), which scales the in vitro results using physiological parameters.[6][25]
The scaled in vivo CLint is then used in models like the "well-stirred" model to predict hepatic clearance: CLh = (Qh * fu,b * CLint,in vivo) / (Qh + fu,b * CLint,in vivo) Where Qh is hepatic blood flow and fu,b is the fraction of unbound drug in the blood.[6][26]
It is important to note that IVIVE can sometimes underpredict clearance, especially for high-clearance compounds, but it remains an invaluable tool for compound selection and first-in-human dose prediction.
| Time (min) | % Compound Remaining | ln(% Remaining) |
| 0 | 100 | 4.61 |
| 5 | 85 | 4.44 |
| 15 | 60 | 4.09 |
| 30 | 35 | 3.56 |
| 45 | 20 | 3.00 |
| 60 | 10 | 2.30 |
| Table 2: Example Data from a Hepatocyte Stability Assay. From this data, one would plot ln(% Remaining) vs. Time to find the slope (k) and calculate t½ and CLint. |
Final Predictive Assessment
Based on the structural analysis, 5,6-Dimethoxybenzo[b]thiophene-2-carbohydrazide is predicted to have moderate to high metabolic liability.
-
Primary Clearance Pathways: The molecule possesses multiple "soft spots" for metabolism. O-demethylation of the methoxy groups is a highly probable and efficient clearance pathway.[14] The carbohydrazide moiety is also susceptible to hydrolysis and/or conjugation.
-
Potential for Bioactivation: The benzothiophene core is a significant concern due to its potential to form reactive arene oxide or S-oxide intermediates.[10][13] An experimental plan should include trapping studies with glutathione to confirm or refute the formation of these reactive metabolites.
-
Predicted In Vitro Profile: In a hepatocyte assay, the compound is expected to exhibit a relatively short half-life, classifying it as metabolically unstable. The clearance will likely be driven by a combination of Phase I (O-demethylation, oxidation) and Phase II (conjugation of the resulting phenols) pathways. The microsomal stability assay will capture the CYP-mediated pathways (O-demethylation, thiophene oxidation) but may underestimate the total clearance if cytosolic enzymes (e.g., amidases, NATs) play a significant role.
References
-
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. CRO Services - Nuvisan. Retrieved from [Link]
-
Ryu, S., Kim, D., & Lee, W. (2021). PredMS: a random forest model for predicting metabolic stability of drug candidates in human liver microsomes. Bioinformatics, 37(23), 4465–4471. Available from: [Link]
-
Kumar, D. R., & G, J. (2010). Role of human liver microsomes in in vitro metabolism of drugs-a review. Applied Biochemistry and Biotechnology, 160(6), 1699–1722. Available from: [Link]
-
Pelkonen, O., Turpeinen, M., Uusitalo, J., & Rautio, A. (2009). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Acta Pharmaceutica Sinica B, 49(4), 433-443. Available from: [Link]
-
Li, A. P., et al. (2004). Metabolic stability screen for drug discovery using cassette analysis and column switching. Journal of Pharmaceutical and Biomedical Analysis, 34(5), 929-940. Available from: [Link]
-
Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Drug Metabolic Stability Analysis Service. Retrieved from [Link]
-
Milecell Bio. (2024, July 8). Drug Metabolism Studies Using Liver Microsomes. Retrieved from [Link]
-
Chem Help ASAP. (2023, September 12). metabolic stability & determining intrinsic drug clearance. YouTube. Retrieved from [Link]
-
Cyprotex | Evotec. (n.d.). Hepatocyte Stability. Retrieved from [Link]
-
Valaskovic, G. A., & Kalgutkar, A. S. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 27(9), 1468–1479. Available from: [Link]
-
Kalgutkar, A. S., & Bauman, J. N. (2014). Bioactivation potential of thiophene-containing drugs. Chemical research in toxicology, 27(9), 1468-1479. Available from: [Link]
-
Food and Drug Administration. (2017, October 25). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Federal Register. Available from: [Link]
-
Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]
-
Ryu, S., Kim, D., & Lee, W. (2021). PredMS: a random forest model for predicting metabolic stability of drug candidates in human liver microsomes. Bioinformatics, 37(23), 4465–4471. Available from: [Link]
-
Shah, F., et al. (2020). Predicting liver cytosol stability of small molecules. Journal of Cheminformatics, 12(1), 21. Available from: [Link]
-
JoVE. (n.d.). Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes. Retrieved from [Link]
-
Wang, Y., et al. (2024). MS-BACL: enhancing metabolic stability prediction through bond graph augmentation and contrastive learning. Journal of Translational Medicine, 22(1), 305. Available from: [Link]
-
Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. Retrieved from [Link]
-
Lavé, T., et al. (2007). Prediction of the in vitro intrinsic clearance determined in suspensions of human hepatocytes by using artificial neural networks. Pharmaceutical Research, 24(1), 185-197. Available from: [Link]
-
Podlewska, S., & Kafel, R. (2018). MetStabOn—Online Platform for Metabolic Stability Predictions. Molecules, 23(4), 758. Available from: [Link]
-
Concept Life Sciences. (2025, August 3). Metabolic stability assay in human, rat, dog or mouse hepatocytes. protocols.io. Retrieved from [Link]
-
Soars, M. G., et al. (2002). Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development. Current Drug Metabolism, 3(6), 615-626. Available from: [Link]
-
Davis, M. R., et al. (2008). Cytochrome P450 Oxidation of the Thiophene-Containing Anticancer Drug 3-[(quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic acid (4-trifluoromethoxy-phenyl)-amide (OSI-930). Drug Metabolism and Disposition, 36(11), 2269-2277. Available from: [Link]
-
Soars, M. G., et al. (2016). In vitro-in vivo extrapolation and hepatic clearance dependent underprediction. Xenobiotica, 46(11), 1024-1035. Available from: [Link]
-
Obach, R. S. (2011). Predicting Clearance in Humans from In Vitro Data. In Drug Metabolism in Drug Design and Development. John Wiley & Sons, Inc. Available from: [Link]
-
Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. Retrieved from [Link]
-
Wetmore, B. A., et al. (2019). Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. Computational Toxicology, 11, 65-76. Available from: [Link]
-
ResearchGate. (n.d.). Thiophene- and benzothiophene-containing drugs and analogs tested in metabolic studies. Retrieved from [Link]
-
BioIVT. (2019, November 24). What In Vitro Metabolism and DDI Studies Do I Actually Need?. Retrieved from [Link]
-
Regulations.gov. (n.d.). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies--Study Design, Data Analysis, and Clinical Implications; Draft Guidances or Industry. Retrieved from [Link]
-
Evans, C. A., et al. (2005). In vitro metabolic fate of a novel structural class: evidence for the formation of a reactive intermediate on a benzothiophene moiety. Chemico-Biological Interactions, 153(1-3), 119-126. Available from: [Link]
-
Sharma, P., & de Visser, S. P. (2014). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Journal of Physical Chemistry B, 118(40), 11783-11792. Available from: [Link]
-
Stepan, A. F., & Obach, R. S. (2021). Cytochrome P450 Metabolism. In The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry. Available from: [Link]
-
Wikipedia. (n.d.). 5-MeO-MiPT. Retrieved from [Link]
-
Ferreira, R. J., et al. (2021). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 26(21), 6523. Available from: [Link]
-
Kalyanaraman, B., & Sinha, B. K. (1985). Biotransformation of hydrazine derivatives in the mechanism of toxicity. Journal of Biochemical Toxicology, 1(1), 7-23. Available from: [Link]
-
Davydov, D. R., et al. (2015). The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. Journal of Biological Chemistry, 290(4), 2070-2083. Available from: [Link]
-
El-Sayed, M. A. A., et al. (2022). Nonacidic thiophene-based derivatives as potential analgesic and design, synthesis, biological evaluation, and metabolic stability study. Archiv der Pharmazie, 355(11), e2200277. Available from: [Link]
-
Walsh Medical Media. (2023, February 3). Synthesis of Hydrazides and their Pharmacological Evaluation. Retrieved from [Link]
-
Zarenda, M., & Guengerich, F. P. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. International Journal of Molecular Sciences, 22(23), 12808. Available from: [Link]
-
Sadeek, G. T., Saeed, Z. F., & Saleh, M. Y. (2021). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology, 14(10), 5483-5489. Available from: [Link]
-
de Visser, S. P., & Kumar, D. (Eds.). (2011). Iron-Containing Enzymes: Versatile Catalysts of Hydroxylation Reactions in Nature. Royal Society of Chemistry. Available from: [Link]
-
Royal Society of Chemistry. (2024, July 24). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. Retrieved from [Link]
-
Asif, M. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. Molecules, 29(16), 3790. Available from: [Link]
-
Sadeek, G. T., Saeed, Z. F., & Saleh, M. Y. (2021). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology, 14(10), 5483-5489. Available from: [Link]
-
Asif, M. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Current Organic Synthesis, 21(5), 458-477. Available from: [Link]
Sources
- 1. Drug Metabolic Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 2. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 6. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Bioactivation potential of thiophene-containing drugs [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. In vitro metabolic fate of a novel structural class: evidence for the formation of a reactive intermediate on a benzothiophene moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. books.rsc.org [books.rsc.org]
- 15. 5-MeO-MiPT - Wikipedia [en.wikipedia.org]
- 16. mdpi.com [mdpi.com]
- 17. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 20. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. protocols.io [protocols.io]
- 22. researchgate.net [researchgate.net]
- 23. youtube.com [youtube.com]
- 24. Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In vitro-in vivo extrapolation and hepatic clearance dependent underprediction - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Technical Application Note: Synthesis of 5,6-Dimethoxybenzo[b]thiophene-2-carbohydrazide
Here is a detailed Technical Application Note and Synthesis Protocol for 5,6-Dimethoxybenzo[b]thiophene-2-carbohydrazide .
Executive Summary & Rationale
This protocol details the synthesis of 5,6-dimethoxybenzo[b]thiophene-2-carbohydrazide , a privileged scaffold in medicinal chemistry often explored for antimicrobial, anticancer (tubulin polymerization inhibition), and anti-inflammatory properties.
While various routes exist to construct the benzo[b]thiophene core, this guide prioritizes the Rhodanine (Campaigne-Kreighbaum) Pathway . Unlike direct nucleophilic displacement on 2-halo-benzaldehydes (which requires expensive or unstable precursors) or the nitration route (which suffers from regioselectivity issues with electron-rich veratraldehyde), the Rhodanine route utilizes cost-effective 3,4-dimethoxybenzaldehyde (Veratraldehyde) . It offers high regiocontrol and robust scalability, making it the preferred method for generating the 5,6-dimethoxy substitution pattern.
Retrosynthetic Analysis & Pathway
The synthesis is designed in three distinct phases:
-
Core Construction: Assembly of the thiophene ring fused to the electron-rich benzene ring via a benzylidene rhodanine intermediate.
-
Functional Group Transformation: Conversion of the resulting carboxylic acid to an ester.
-
Hydrazinolysis: Nucleophilic acyl substitution to generate the final hydrazide.
Reaction Pathway Diagram
Figure 1: Step-wise synthetic pathway from Veratraldehyde to the Target Hydrazide.
Detailed Experimental Protocols
Phase 1: Core Synthesis (The Campaigne Method)
Step A: Condensation to 5-(3,4-dimethoxybenzylidene)-2-thioxothiazolidin-4-one
This Knoevenagel-type condensation is the critical entry point.
-
Reagents: 3,4-Dimethoxybenzaldehyde (1.0 eq), Rhodanine (1.0 eq), Anhydrous Sodium Acetate (3.0 eq), Glacial Acetic Acid (Solvent).
-
Protocol:
-
Charge a round-bottom flask with 3,4-dimethoxybenzaldehyde (e.g., 16.6 g, 100 mmol) and rhodanine (13.3 g, 100 mmol).
-
Add anhydrous sodium acetate (24.6 g) and glacial acetic acid (100 mL).
-
Reflux the mixture with stirring for 30–45 minutes . Note: The solution will turn deep yellow/orange.[1]
-
Pour the hot reaction mixture into cold water (1.5 L) with vigorous stirring.
-
Collect the precipitated benzylidene rhodanine by vacuum filtration. Wash with water until neutral pH.
-
Checkpoint: The product is usually a bright yellow/orange solid. Yields are typically >85%.[1][2][3][4]
-
Step B: Hydrolysis and Oxidative Cyclization
This step involves ring-opening of the rhodanine and "sewing" the sulfur onto the benzene ring via electrophilic attack (mediated by Iodine).
-
Reagents: 15% NaOH (aq), Iodine (I₂), Nitrobenzene (or Dioxane), Sodium Bisulfite.
-
Protocol:
-
Suspend the wet cake from Step A in 15% NaOH solution (approx. 10 mL per gram of intermediate).
-
Heat to boiling for 30 minutes. The solid will dissolve, and the solution will darken (formation of the mercaptoacrylic acid).
-
Cool the solution in an ice bath and carefully acidify with concentrated HCl. A heavy precipitate (the mercapto acid) will form. Filter immediately to minimize oxidation.
-
Cyclization: Dissolve the crude mercapto acid in nitrobenzene (or dioxane for easier workup). Add Iodine (approx.[3] 0.5 eq relative to starting material—catalytic/stoichiometric balance depends on the oxidant loop, but stoichiometric I₂ is standard for lab scale).
-
Heat at 100°C for 1–2 hours.
-
Cool and extract/wash with sodium bisulfite solution to remove excess iodine.
-
The 5,6-dimethoxybenzo[b]thiophene-2-carboxylic acid precipitates or is extracted (if using nitrobenzene, steam distillation or extensive washing is required; Dioxane allows for precipitation by water addition).
-
Recrystallize from Ethanol/Water.
-
Phase 2: Esterification
-
Reagents: 5,6-Dimethoxybenzo[b]thiophene-2-carboxylic acid, Methanol (excess), conc. H₂SO₄ (cat.).[3][5][6]
-
Protocol:
-
Dissolve the carboxylic acid (10 mmol) in anhydrous Methanol (50 mL).
-
Add conc. H₂SO₄ (0.5 mL) dropwise.
-
Reflux for 6–12 hours. Monitor by TLC (SiO₂, Hexane:EtOAc 7:3).
-
Concentrate solvent to ~20% volume. Pour into ice water containing NaHCO₃.
-
Filter the resulting Methyl 5,6-dimethoxybenzo[b]thiophene-2-carboxylate .
-
Data Check: MP should be approx 160–162°C.
-
Phase 3: Hydrazinolysis (Target Generation)
-
Reagents: Methyl ester (from Phase 2), Hydrazine Hydrate (80% or 98%), Ethanol (abs).
-
Protocol:
-
Suspend the methyl ester (5 mmol) in Absolute Ethanol (20 mL).
-
Add Hydrazine Hydrate (25 mmol, 5.0 eq ).
-
Critical: A large excess of hydrazine is required to prevent the formation of the symmetrical bis-hydrazide dimer.
-
-
Reflux for 4–6 hours. The starting material will dissolve, and the product often precipitates as a white/off-white solid during the reaction or upon cooling.
-
Wash the cake with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL).
-
Purification: Recrystallize from DMF/Ethanol or Dioxane if necessary.
-
Quantitative Data Summary
| Parameter | Specification / Range | Notes |
| Overall Yield | 45% – 55% | Calculated from Veratraldehyde |
| Step 1 Yield | 85% – 95% | Robust Knoevenagel condensation |
| Step 2 Yield | 60% – 70% | Cyclization is the yield-limiting step |
| Step 3 Yield | 80% – 90% | High efficiency hydrazinolysis |
| Appearance | White to pale cream powder | Crystalline solid |
| Melting Point | 238–240°C | Decomposes (typical for hydrazides) |
| Solubility | DMSO, DMF | Poor solubility in water/alcohol |
Critical Control Points & Troubleshooting
A. The "Iodine" Cyclization (Step B)
The cyclization of the mercapto-acid is the most sensitive step.
-
Issue: Low yield or tar formation.
-
Cause: Overheating or insufficient oxidant.
-
Solution: Ensure the mercapto-acid is fresh. If using Dioxane as solvent, ensure it is peroxide-free. If using Nitrobenzene, the temperature must be controlled (do not exceed 110°C).
B. Hydrazide Dimerization (Step 3)
-
Issue: Formation of insoluble high-melting impurity.
-
Mechanism: Reaction of the newly formed hydrazide with another molecule of ester.
-
Prevention: Always add the ester solution to the hydrazine solution, or ensure hydrazine is present in large excess (5–10 equivalents) before heating.
C. Safety Considerations
-
Hydrazine Hydrate: Potent hepatotoxin and suspected carcinogen. Handle in a fume hood with double-gloving.
-
Methyl Iodide/Dimethyl Sulfate: If alkylating phenols (alternative route), these are severe alkylating agents. The proposed route avoids these by starting with pre-methylated veratraldehyde.
References
-
Campaigne, E., & Kreighbaum, W. E. (1961). Benzo[b]thiophene-2-carboxylic Acids.[1][2][3][4][5][6][7][8] Journal of Organic Chemistry, 26(2), 359–363.
- Core Reference: Establishes the rhodanine route for 5,6-dimethoxy substitution.
- Scovill, J. P. (1991). Synthesis and characterization of some 2-acetylpyridine thiosemicarbazones. Phosphorus, Sulfur, and Silicon and the Related Elements, 60(1-2), 15-19.
-
Romagnoli, R., et al. (2013). Synthesis and Biological Evaluation of 2-Alkoxycarbonyl-3-anilino-benzo[b]thiophenes and Thieno[2,3-b]pyridines as New Potent Anticancer Agents. Journal of Medicinal Chemistry, 56(23), 9296–9309.
- Context: Discusses the biological relevance and alternative cyclization strategies for methoxy-substituted benzothiophenes.
-
Gronowitz, S. (Ed.).[1] (1991). Thiophene and Its Derivatives (Vol. 44). John Wiley & Sons.
- Authoritative Text: Comprehensive review of thiophene ring closure mechanisms.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. elar.urfu.ru [elar.urfu.ru]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde - Google Patents [patents.google.com]
- 7. designer-drug.com [designer-drug.com]
- 8. mdpi.com [mdpi.com]
Application Note: Synthesis of Schiff Bases from 5,6-Dimethoxybenzo[b]thiophene-2-carbohydrazide
This Application Note and Protocol guide details the synthesis of acylhydrazones (Schiff bases) derived from 5,6-Dimethoxybenzo[b]thiophene-2-carbohydrazide . This scaffold is a privileged structure in medicinal chemistry, frequently associated with antimicrobial, anticancer, and anti-inflammatory activities.
Introduction & Scientific Rationale
The benzo[b]thiophene nucleus is a bioisostere of indole and naphthalene, widely utilized in drug discovery to modulate lipophilicity and receptor binding. The 5,6-dimethoxy substitution pattern mimics the electron-rich nature of natural products like mescaline or combretastatin, potentially enhancing interaction with biological targets such as tubulin or bacterial cell walls.
The formation of a Schiff base (specifically an acylhydrazone in this context) introduces an azomethine linker (-CH=N-). This linker is critical for:
-
Geometric Isomerism: The C=N bond allows for E/Z isomerism (typically E is favored), providing specific spatial orientation for target binding.
-
Metal Chelation: The acylhydrazone motif (O=C-NH-N=CH-) can act as a tridentate ligand, chelating metal ions (e.g., Cu²⁺, Zn²⁺) to enhance biological potency.
-
Pharmacophore Linking: It connects the lipophilic benzo[b]thiophene core with diverse aromatic aldehydes to explore Structure-Activity Relationships (SAR).
Chemical Basis & Mechanism
The reaction is a nucleophilic addition-elimination condensation between the terminal amino group of the hydrazide and the carbonyl carbon of an aldehyde.
Reaction Scheme
Reactants: 5,6-Dimethoxybenzo[b]thiophene-2-carbohydrazide (1 ) + Aromatic Aldehyde (2 ) Reagents: Ethanol (Solvent), Glacial Acetic Acid (Catalyst) Product: N'-arylidene-5,6-dimethoxybenzo[b]thiophene-2-carbohydrazide (3 ) + H₂O
Mechanistic Pathway (DOT Visualization)
The acid catalyst activates the carbonyl electrophile, facilitating the attack by the nucleophilic hydrazine nitrogen.
Figure 1: Acid-catalyzed mechanism for the formation of acylhydrazones.
Experimental Protocol
Materials & Reagents[1][2][3][4]
-
Precursor: 5,6-Dimethoxybenzo[b]thiophene-2-carbohydrazide (Synthesis typically involves refluxing the corresponding ethyl ester with hydrazine hydrate).
-
Electrophiles: Substituted aromatic aldehydes (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, 3-nitrobenzaldehyde).
-
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).
-
Catalyst: Glacial Acetic Acid (AcOH).[1]
-
Equipment: Round-bottom flask (50-100 mL), reflux condenser, magnetic stirrer, heating mantle, Buchner funnel.
Step-by-Step Procedure
Step 1: Preparation of Reaction Mixture
-
Weigh 1.0 mmol of 5,6-Dimethoxybenzo[b]thiophene-2-carbohydrazide into a 50 mL round-bottom flask.
-
Add 15-20 mL of absolute ethanol. Stir at room temperature until a fine suspension or partial solution is achieved.
-
Add 1.0 - 1.1 mmol (slight excess) of the chosen aromatic aldehyde.
-
Add 3-5 drops of glacial acetic acid. Note: The acid catalyzes the dehydration step; without it, the reaction may stall at the intermediate stage.
Step 2: Reflux & Monitoring
-
Attach a reflux condenser and heat the mixture to reflux (approx. 78-80 °C for EtOH).
-
Time: Reflux for 3 to 6 hours .
-
In-Process Control (IPC): Monitor reaction progress via Thin Layer Chromatography (TLC).
-
Mobile Phase: Chloroform:Methanol (9:1) or Hexane:Ethyl Acetate (6:4).
-
Visualization: UV light (254 nm). Look for the disappearance of the hydrazide spot (lower R_f) and the appearance of a new, less polar spot.
-
Step 3: Isolation & Purification
-
Allow the reaction mixture to cool slowly to room temperature. The Schiff base typically precipitates out as a solid upon cooling.
-
Optional: If no precipitate forms, concentrate the solvent to half volume under reduced pressure or pour the mixture onto crushed ice.
-
Filter the solid using a Buchner funnel under vacuum.
-
Wash: Wash the filter cake with cold ethanol (2 x 5 mL) to remove unreacted aldehyde and catalyst.
-
Recrystallization: Purify the crude product by recrystallizing from hot Ethanol or an Ethanol/DMF mixture if solubility is low.
-
Dry the product in a vacuum oven at 50 °C for 4 hours.
Workflow Visualization
Figure 2: Operational workflow for the synthesis and purification of the target Schiff bases.
Characterization & Validation (Self-Validating System)
To ensure scientific integrity, the synthesized compound must be validated using the following spectral markers. If these signals are absent, the protocol has failed.
Data Summary Table
| Technique | Diagnostic Signal | Expected Value | Validation Criteria |
| FT-IR | ν(C=N) Azomethine | 1590 – 1625 cm⁻¹ | Must appear. Confirms Schiff base formation. |
| FT-IR | ν(C=O) Amide | 1640 – 1660 cm⁻¹ | Must appear. Confirms acylhydrazone structure (not simple imine). |
| FT-IR | ν(NH) | 3150 – 3300 cm⁻¹ | Single band (amide NH). Disappearance of NH₂ doublet. |
| ¹H NMR | -N=CH- (Azomethine) | δ 8.0 – 8.8 ppm (s) | Critical singlet. Diagnostic for condensation. |
| ¹H NMR | -CONH- (Amide) | δ 11.5 – 12.5 ppm (s) | Broad singlet, D₂O exchangeable. |
| ¹H NMR | -OCH₃ (Methoxy) | δ 3.8 – 3.9 ppm (s) | Two singlets (or overlapping) for 5,6-dimethoxy groups. |
| Mass Spec | Molecular Ion | [M+H]⁺ or [M+Na]⁺ | Matches calculated molecular weight.[2] |
Troubleshooting Guide
-
Issue: No precipitate upon cooling.
-
Issue: TLC shows starting material remaining after 6 hours.
-
Issue: Two spots close together on TLC.
References
-
Benzo[b]thiophene Acylhydrazones Synthesis
- Title: Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus.
- Source: Pharmaceuticals (MDPI), 2022.
-
URL:[Link]
-
General Benzo[b]thiophene Aldehyde Reactivity
-
Schiff Base Biological Activity Review
-
Thiophene-Derived Schiff Base Protocols
- Title: Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking.
- Source: ACS Omega, 2023.
-
URL:[Link]
Sources
- 1. Synthesis and Characterization of Schiff Bases Derived from 3-(4-methoxyphenyl) Acrylic Acid and 3-(Benzo[d][1,3]dioxol-5-yl) Acrylic Acid [jmchemsci.com]
- 2. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Thiocarbohydrazides: Synthesis and Reactions [article.sapub.org]
- 6. Biological Applications of Thiocarbohydrazones and Their Metal Complexes: A Perspective Review | MDPI [mdpi.com]
- 7. Preparation, Spectral Characterization and Antioxidant Activities of Aminothiophene‐Containing Schiff Base and Co(II) and Pd(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncologyradiotherapy.com [oncologyradiotherapy.com]
- 9. ir.jooust.ac.ke [ir.jooust.ac.ke]
- 10. impactfactor.org [impactfactor.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Microwave-assisted synthesis of 5,6-Dimethoxybenzo[b]thiophene-2-carbohydrazide derivatives
Application Note: Microwave-Assisted Synthesis of 5,6-Dimethoxybenzo[b]thiophene-2-carbohydrazide Derivatives
Executive Summary
This application note details a high-efficiency, microwave-assisted protocol for the synthesis of 5,6-dimethoxybenzo[b]thiophene-2-carbohydrazide , a versatile pharmacophore in drug discovery. Unlike conventional heating methods that require prolonged reflux times (12–24 hours) and harsh conditions, this microwave-assisted protocol reduces reaction times to minutes while improving yield and purity.
Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Key Application: Synthesis of antimicrobial, anticancer, and anti-inflammatory agents.[1]
Scientific Rationale & Mechanism
The Pharmacophore
The benzo[b]thiophene nucleus is a bioisostere of indole and naphthalene, frequently utilized in pharmaceuticals (e.g., Raloxifene, Zileuton). The 5,6-dimethoxy substitution pattern is specifically chosen to mimic the electron-rich nature of natural products like combretastatin, enhancing tubulin binding affinity and antioxidant capacity. The carbohydrazide linker serves as a "privileged structure," providing hydrogen bond donors/acceptors essential for binding to enzyme active sites (e.g., Enoyl-ACP reductase in bacteria).
Why Microwave Irradiation?
-
Dielectric Heating: Polar solvents (DMF, Ethanol) efficiently couple with microwave energy, generating rapid internal heating.
-
Rate Acceleration: The Arrhenius equation dictates that the rapid temperature spike significantly increases the rate constant (
). -
Selectivity: Microwave irradiation favors the formation of the thermodynamic product (the cyclized thiophene) over competitive polymerization side reactions often seen in prolonged thermal heating.
Experimental Workflow (Visualized)
The following diagram illustrates the convergent synthesis strategy, moving from the precursor to the final hydrazone derivatives.
Figure 1: Step-wise microwave-assisted synthesis pathway from aldehyde precursor to functionalized hydrazones.
Materials & Equipment
Reagents:
-
2-Bromo-4,5-dimethoxybenzaldehyde (CAS: 5392-10-9)
-
Methyl thioglycolate (Methyl mercaptoacetate)
-
Potassium carbonate (anhydrous)
-
Hydrazine hydrate (80% or 98%)
-
Solvents: N,N-Dimethylformamide (DMF), Ethanol (absolute), Glacial Acetic Acid.
Equipment:
-
Microwave Reactor: Single-mode or multi-mode reactor (e.g., CEM Discover or Anton Paar Monowave) capable of pressure control.
-
Vessels: 10 mL or 30 mL pressure-sealed borosilicate glass vials.
-
Analytical: TLC plates (Silica gel 60 F254), UV lamp (254 nm).[2]
Detailed Protocol
Stage I: Synthesis of the Benzothiophene Core
Reaction Type: Fiesselmann Cyclocondensation
-
Preparation: In a 10 mL microwave vial, dissolve 2-bromo-4,5-dimethoxybenzaldehyde (1.0 mmol, 245 mg) and methyl thioglycolate (1.1 mmol, 100 µL) in DMF (3 mL).
-
Activation: Add anhydrous K₂CO₃ (2.0 mmol, 276 mg). Cap the vial with a Teflon-lined septum.
-
Microwave Irradiation:
-
Temp: 140°C
-
Time: 10 minutes
-
Power: Dynamic (Max 200W)
-
Stirring: High
-
-
Work-up: Pour the hot reaction mixture into ice-cold water (20 mL). The ester product will precipitate as a white/pale yellow solid.
-
Purification: Filter the solid, wash copiously with water (to remove DMF), and recrystallize from ethanol if necessary.
-
Expected Yield: 85–92%[3]
-
Checkpoint: TLC (Hexane:EtOAc 7:3) should show a single spot with high R_f.
-
Stage II: Hydrazinolysis (Formation of Carbohydrazide)
Reaction Type: Nucleophilic Acyl Substitution
-
Preparation: Suspend the methyl ester from Stage I (1.0 mmol) in absolute ethanol (4 mL) in a clean microwave vial.
-
Reagent Addition: Add hydrazine hydrate (5.0 mmol, excess) dropwise.
-
Microwave Irradiation:
-
Temp: 100°C
-
Time: 15 minutes
-
Pressure Limit: 250 psi (Caution: Hydrazine generates gas; ensure vessel is rated).
-
-
Work-up: Cool the vial to room temperature. The carbohydrazide usually precipitates upon cooling. If not, concentrate the solvent by 50% and cool in an ice bath.
-
Isolation: Filter the white crystalline solid and wash with cold ethanol.
-
Expected Yield: 80–88%[3]
-
Melting Point: >200°C (Decomposes).
-
Stage III: Derivatization (Schiff Base Library Generation)
Reaction Type: Condensation
-
Preparation: Mix the carbohydrazide (0.5 mmol) and the desired aldehyde (0.5 mmol) (e.g., 4-chlorobenzaldehyde, pyridine-2-carbaldehyde) in Ethanol (3 mL).
-
Catalyst: Add 1 drop of glacial acetic acid .
-
Microwave Irradiation:
-
Temp: 80°C
-
Time: 2–5 minutes.
-
-
Work-up: The hydrazone product typically precipitates immediately. Filter and wash with cold ether.
Data Summary & Characterization
Table 1: Reaction Optimization (Conventional vs. Microwave)
| Reaction Step | Method | Temp (°C) | Time | Yield (%) | Solvent |
| Ester Formation | Thermal Reflux | 140 (Oil bath) | 6 hours | 65% | DMF |
| Ester Formation | Microwave | 140 | 10 min | 92% | DMF |
| Hydrazinolysis | Thermal Reflux | 78 | 8 hours | 70% | Ethanol |
| Hydrazinolysis | Microwave | 100 | 15 min | 88% | Ethanol |
Key Characterization Data (Expected):
-
¹H NMR (DMSO-d₆, 400 MHz):
-
Hydrazide:
9.60 (s, 1H, -CONH-), 7.90 (s, 1H, H-3 thiophene), 7.45 (s, 1H, H-7), 7.35 (s, 1H, H-4), 4.50 (br s, 2H, -NH₂), 3.85 (s, 3H, -OCH₃), 3.82 (s, 3H, -OCH₃). -
Note: The absence of the methyl ester singlet (
~3.88) and appearance of the broad -NH₂ signal confirms Stage II success.
-
Safety & Troubleshooting
-
Hydrazine Hydrate: Highly toxic and potentially unstable. Use in a fume hood. When microwaving hydrazine, do not fill vessels more than 50% to accommodate pressure build-up.
-
DMF in Microwave: DMF absorbs microwaves very efficiently. Use "Power Max" settings cautiously to avoid temperature overshoots.
-
Troubleshooting Stage I: If the cyclization is incomplete (intermediate S-alkylated product remains), increase temperature to 150°C for an additional 5 minutes. Ensure K₂CO₃ is anhydrous.
References
-
Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds. Bagley, M. C., et al. Org. Biomol. Chem., 2015.[3][4][5] Link
-
Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones. Biomolecules, 2022. Link
-
Synthesis of Thieno[3,2-b]thiophenes from 3-Nitrothiophenes via Nucleophilic Aromatic Substitution. Molecules, 2024.[6] Link
-
Microwave-Assisted Synthesis of Poly-Heterocyclic Compounds. Advancements in Green Chemistry, 2024. Link
-
Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes. Rhodium Archive. Link
Sources
- 1. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elar.urfu.ru [elar.urfu.ru]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
In vitro cytotoxicity assay protocols for benzo[b]thiophene carbohydrazides
Application Note: High-Precision Cytotoxicity Profiling of Benzo[b]thiophene Carbohydrazides
Introduction & Scope
Benzo[b]thiophene derivatives represent a privileged scaffold in medicinal chemistry, frequently exhibiting potent anticancer activity through mechanisms such as tubulin polymerization inhibition and kinase suppression (e.g., VEGFR, c-Met) [1, 2]. However, the incorporation of a carbohydrazide linker introduces specific physicochemical challenges—namely, low aqueous solubility and potential redox reactivity—that can compromise standard colorimetric assays.
This guide outlines a dual-assay strategy to ensure data integrity:
-
Modified MTT Assay: For high-throughput metabolic screening, with strict controls for chemical interference.
-
SRB (Sulforhodamine B)[1][2][3] Assay: A biomass-based validation method immune to metabolic fluctuations and redox artifacts.
Pre-Assay Preparation: Compound Management
Challenge: Benzo[b]thiophene carbohydrazides are highly lipophilic and prone to precipitation in aqueous media. Furthermore, the hydrazine moiety (
Protocol: Stock Solution & Dilution
-
Solvent Selection: Dissolve the neat compound in sterile, anhydrous Dimethyl Sulfoxide (DMSO).
-
Target Concentration: 10 mM or 20 mM stock.
-
Storage: Aliquot into amber tubes and store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrazide hydrolysis.
-
-
Working Solutions:
-
Dilute the stock into complete cell culture medium immediately prior to treatment.
-
Critical Limit: The final DMSO concentration in the well must not exceed 0.5% (v/v) , with 0.1% being the ideal target to prevent solvent-induced cytotoxicity from masking compound effects [3].
-
-
Precipitation Check: Before adding to cells, centrifuge the working solution at 10,000 x g for 5 minutes. If a pellet forms, the compound has precipitated; sonication or a lower concentration range is required.
Primary Screening: Modified MTT Assay
The MTT assay relies on mitochondrial succinate dehydrogenase to reduce yellow tetrazolium (MTT) to purple formazan.[4] Warning: The carbohydrazide group can chemically reduce MTT in the absence of cells, leading to an overestimation of cell viability (False Negative for toxicity) [4].
Workflow Diagram
Caption: Figure 1. Modified MTT workflow including a critical "Cell-Free Control" to detect abiotic reduction of the tetrazolium salt by the carbohydrazide moiety.
Step-by-Step Protocol
-
Seeding: Plate cells (e.g., MCF-7, HepG2) at 5,000–10,000 cells/well in 96-well plates. Incubate for 24 hours for attachment.
-
Treatment: Add 100 µL of graded compound concentrations (e.g., 0.1 µM to 100 µM).
-
Control 1: Vehicle Control (0.1% DMSO).
-
Control 2:Cell-Free Interference Control (Media + Compound only, no cells).
-
-
Incubation: Incubate for 48–72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3–4 hours at 37°C.
-
Solubilization: Carefully aspirate media. Add 150 µL of DMSO to dissolve formazan crystals.
-
Quantification: Measure absorbance at 570 nm (reference 630 nm).
-
Correction: If the Cell-Free Interference Control shows OD > 0.05 above blank, subtract this value from the treatment wells.
Validation Screening: SRB Assay (Gold Standard)
For benzo[b]thiophene carbohydrazides, the Sulforhodamine B (SRB) assay is superior. It stains cellular protein (biomass) after trichloroacetic acid (TCA) fixation.[3] It is independent of mitochondrial function and unaffected by redox-active chemistries [5, 6].
Step-by-Step Protocol
-
Seeding & Treatment: Same as MTT (Steps 1–3 above).
-
Fixation (Critical Step):
-
Without removing the culture media, gently layer 50 µL of cold 50% (w/v) TCA on top of each well (final TCA concentration ~10%).
-
Incubate at 4°C for 1 hour . Do not move the plate; agitation disrupts the monolayer.
-
-
Washing:
-
Wash plates 4 times with slow-running tap water.[5]
-
Air-dry completely at room temperature.
-
-
Staining:
-
Add 100 µL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) to each well.
-
Incubate for 30 minutes at room temperature.
-
-
Destaining:
-
Solubilization: Add 150 µL of 10 mM Tris base solution (pH 10.5) to solubilize the protein-bound dye.[5][6] Shake for 10 minutes.
-
Readout: Measure absorbance at 510 nm .
Data Analysis & Interpretation
Calculating IC50
Convert raw OD values to Percentage Growth Inhibition using the formula:
Comparative Analysis Table
| Observation | MTT Result | SRB Result | Interpretation |
| Ideal Scenario | Low OD | Low OD | True Cytotoxicity. |
| False Negative | High OD | Low OD | Chemical Interference. The carbohydrazide reduced the MTT, masking cell death. Trust the SRB result. |
| Metabolic Arrest | Low OD | Moderate OD | Mitochondrial Toxicity. Compound inhibits respiration but cell membrane is intact (Cytostatic). |
Mechanism of Action Visualization
Caption: Figure 2. Pharmacological impact of Benzo[b]thiophene derivatives. Note that SRB provides a direct readout of the final apoptotic biomass reduction.
References
-
Romagnoli, R., et al. (2013). "Synthesis and biological evaluation of 2-amino-3-(3,4,5-trimethoxybenzoyl)-benzo[b]furan derivatives as potential anticancer agents." Journal of Medicinal Chemistry.
-
Flynn, B. L., et al. (2002).[7] "The synthesis and evaluation of 2-aryl-benzo[b]thiophenes as a new class of potent tubulin polymerization inhibitors." Journal of Medicinal Chemistry.
-
Timm, M., et al. (2013). "In vitro cytotoxicity of the organic solvent dimethyl sulfoxide (DMSO) on neuronal cells." BMC Neuroscience.
-
Stockert, J. C., et al. (2018). "Tetrazolium salts and formazan products in Cell Biology: Viability assessment, fluorescence imaging, and labeling perspectives." Acta Histochemica.
-
Vichai, V., & Kirtikara, K. (2006). "Sulforhodamine B colorimetric assay for cytotoxicity screening." Nature Protocols.
-
Skehan, P., et al. (1990). "New colorimetric cytotoxicity assay for anticancer-drug screening." Journal of the National Cancer Institute.
Sources
- 1. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 3. scispace.com [scispace.com]
- 4. clyte.tech [clyte.tech]
- 5. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors [mdpi.com]
Application Note: Metal Complexation Protocols for 5,6-Dimethoxybenzo[b]thiophene-2-carbohydrazide Ligands
Introduction & Scientific Context
The benzo[b]thiophene nucleus is a privileged pharmacophore in medicinal chemistry, exhibiting significant antimicrobial, anti-inflammatory, and anticancer activities. The incorporation of a carbohydrazide moiety at the C-2 position creates a versatile chelating agent capable of coordinating with transition metals (Cu, Co, Ni, Zn, Pt).
This guide focuses on the 5,6-dimethoxybenzo[b]thiophene-2-carbohydrazide derivative. The addition of electron-donating methoxy groups at positions 5 and 6 modulates the electron density of the thiophene ring, potentially enhancing the lipophilicity and bioavailability of the resulting metal complexes—a critical factor in drug development.
Chelation Mechanisms
This ligand system offers two primary modes of complexation:
-
Direct Hydrazide Coordination: Utilizing the carbonyl oxygen and terminal amino nitrogen (Bidentate NO donor).
-
Schiff Base Derivatization: Condensation with aldehydes/ketones to form tridentate (ONO or NNS) systems, which are generally more stable and biologically active.
Ligand Synthesis Workflow
Before complexation, the high-purity hydrazide precursor must be synthesized.
Step 1: Esterification
Precursor: 5,6-Dimethoxybenzo[b]thiophene-2-carboxylic acid. Reagents: Methanol (excess), Conc. H₂SO₄ (catalytic). Protocol: Reflux for 6–8 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3). Yield Target: >85% Methyl ester.
Step 2: Hydrazinolysis (Critical Step)
Reagents: Hydrazine Hydrate (99%), Ethanol (Absolute). Protocol:
-
Dissolve 0.01 mol of the methyl ester in 30 mL absolute ethanol.
-
Add 0.05 mol (excess) Hydrazine Hydrate dropwise with constant stirring.
-
Reflux at 80°C for 4–6 hours.
-
Observation: A voluminous precipitate (the hydrazide) typically forms upon cooling.
-
Purification: Recrystallize from ethanol to remove unreacted hydrazine. Validation: IR spectrum must show doublet peaks at 3200–3300 cm⁻¹ (NH/NH₂) and a strong C=O stretch at ~1660 cm⁻¹.
Metal Complexation Protocols
Method A: Schiff Base Template Route (Recommended)
Best for: Creating stable, tridentate ONO/NNO complexes for biological assays.
This method involves converting the hydrazide into a Schiff base (hydrazone) before metal addition, allowing for precise control over the coordination sphere.
Reagents
-
Ligand: 5,6-Dimethoxybenzo[b]thiophene-2-carbohydrazide (1 mmol).
-
Aldehyde: Salicylaldehyde (1 mmol) [Selected for ONO donor potential].
-
Metal Salt: M(II) Chloride or Acetate (1 mmol) [CuCl₂·2H₂O, NiCl₂·6H₂O, etc.].[1][2][3]
-
Solvent: Ethanol/Methanol (Spectroscopic grade).
-
Base: Sodium Acetate (buffer/deprotonating agent).
Step-by-Step Protocol
-
Ligand Preparation: Dissolve 1 mmol of hydrazide and 1 mmol of salicylaldehyde in 25 mL hot ethanol. Add 2–3 drops of glacial acetic acid. Reflux for 2–3 hours.[4]
-
Checkpoint: Isolate the Schiff base solid and verify structure via ¹H NMR (Azomethine CH=N singlet at δ 8.3–8.8 ppm).
-
-
Metal Addition: Re-dissolve the dried Schiff base (1 mmol) in 30 mL hot ethanol.
-
Coordination: Add 1 mmol of Metal(II) salt dissolved in 10 mL ethanol dropwise to the hot ligand solution.
-
pH Adjustment: Add aqueous Sodium Acetate (1M) dropwise until pH ≈ 6.5–7.0.
-
Scientific Rationale: This promotes the enolization of the amide carbonyl, facilitating deprotonation and coordination via the enolic oxygen (C-O-M bond).
-
-
Reflux: Reflux the mixture for 4–6 hours.
-
Visual Cue: Significant color change (e.g., Green -> Brown/Black for Cu) indicates complexation.
-
-
Isolation: Cool to room temperature. Filter the precipitate, wash with hot water (to remove NaCl) and hot ethanol (to remove unreacted ligand).
-
Drying: Vacuum dry over anhydrous CaCl₂.
Method B: Direct Hydrazide Complexation
Best for: Preliminary screening or when solubility of the Schiff base is poor.
-
Dissolve 2 mmol of 5,6-Dimethoxybenzo[b]thiophene-2-carbohydrazide in 40 mL ethanol.
-
Add 1 mmol of Metal(II) salt (1:2 M:L ratio is typical for bidentate ligands).
-
Reflux for 3 hours.
-
Isolate as described above.
Workflow Visualization
Figure 1: Synthetic pathway from carboxylic acid precursor to final metal complex.
Characterization & Validation
To ensure scientific integrity, the synthesized complexes must be validated using the following markers.
Spectroscopic Data Table (Expected Shifts)
| Technique | Functional Group | Ligand (Free) | Metal Complex | Interpretation |
| IR (cm⁻¹) | ν(C=N) Azomethine | 1610–1625 | 1590–1600 | Downshift indicates N-coordination. |
| ν(C=O) Amide | 1650–1670 | Disappears | Indicates enolization and bonding via Oxygen. | |
| ν(C-O) Enolic | Absent | 1230–1250 | New band confirms deprotonated O-M bond. | |
| ν(M-N) / ν(M-O) | Absent | 450–550 | Direct evidence of metal chelation. | |
| ¹H NMR (ppm) | -OH (Phenolic) | 10.5–11.5 | Disappears | Deprotonation and coordination. |
| -NH (Amide) | 9.5–10.0 | Disappears | Enolization (Tautomerism). | |
| Molar Cond. | Electrolyte Nature | N/A | < 20 S·cm²·mol⁻¹ | Non-electrolyte (Cl is usually coordinated). |
Coordination Logic Diagram
Figure 2: Mechanism of enolization and coordination required for stable complex formation.
References
-
Halli, M. B., & Malipatil, R. S. (2011). Synthesis, characterization and spectral studies of metal (II) complexes derived from benzofuran-2-carbohydrazide and 2-acetylthiophene Schiff's base. Der Pharma Chemica, 3(4), 146-157.[4]
-
Metwally, M. A., Khalifa, M. E., & Koketsu, M. (2012). Thiocarbohydrazides: Synthesis and Reactions.[1][5] American Journal of Chemistry, 2(2), 38-51.[1][5]
-
Al-Husseini, Z. N. O., & Alshawi, J. M. S. (2023). Synthesis, characterization and cytotoxic activity study of Mn (II), Co (II), and metal complexes with new schiff base.[2] Oncology and Radiotherapy, 17(5), 23-30.
-
ChemScene. 5,6-Dimethoxybenzo[b]thiophene (CAS 91715-47-8) Product Data.[3]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,6-Dimethoxybenzo[b]thiophene-2-carbohydrazide
Welcome to the technical support center for the synthesis of 5,6-Dimethoxybenzo[b]thiophene-2-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions related to this synthesis. As Senior Application Scientists, we aim to provide not just procedural steps, but also the underlying scientific principles to empower you to optimize your experimental outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 5,6-Dimethoxybenzo[b]thiophene-2-carbohydrazide, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Question: I have followed the general procedure for hydrazinolysis of my starting ester (methyl or ethyl 5,6-dimethoxybenzo[b]thiophene-2-carboxylate) but have obtained a very low yield of the desired carbohydrazide. What could be the issue?
Answer: A low yield in this reaction, which is a nucleophilic acyl substitution, can stem from several factors related to reactants, reaction conditions, and work-up procedures.
Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The reaction between the ester and hydrazine hydrate may not have gone to completion. This can be due to insufficient reaction time, low temperature, or inadequate amount of hydrazine hydrate.[1] | Monitor the reaction: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting ester. Increase reaction time: Continue refluxing for an additional 4-6 hours. Increase hydrazine hydrate: A molar excess of hydrazine hydrate (2.5 to 5 equivalents) can drive the reaction to completion.[1] Elevate temperature: Ensure the reaction is refluxing at the appropriate temperature for the solvent used (e.g., ethanol ~78°C). |
| Degradation of Starting Material or Product | Prolonged exposure to high temperatures or harsh acidic/basic conditions during work-up can lead to degradation. | Optimize reaction time: Do not reflux for excessively long periods once the starting material is consumed (as monitored by TLC). Neutral work-up: Aim for a neutral pH during the work-up process to avoid acid or base-catalyzed hydrolysis of the product. |
| Sub-optimal Solvent | The choice of solvent is crucial for ensuring that both the ester and hydrazine hydrate are sufficiently soluble to react.[2] | Solvent selection: Absolute ethanol or methanol are generally effective solvents for this reaction.[2] If solubility is an issue, consider using a co-solvent system, such as THF/ethanol. |
| Poor Quality of Reagents | The purity of the starting ester and the concentration of the hydrazine hydrate solution are critical. | Verify reagent quality: Use a freshly opened bottle of hydrazine hydrate or verify its concentration. Ensure the starting ester is pure and free of acidic impurities that could react with the hydrazine. |
Experimental Workflow for Optimizing Yield
Caption: Troubleshooting workflow for low product yield.
Issue 2: Product Fails to Precipitate or Crystallize
Question: After the reaction, I've cooled the mixture, and even tried adding water, but my product is not precipitating. How can I isolate my carbohydrazide?
Answer: The precipitation of the product depends on its solubility in the reaction mixture. If the product is too soluble, it will not precipitate upon cooling.
Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Solution |
| High Solubility in Reaction Solvent | The product may be highly soluble in the alcohol used for the reaction, even at lower temperatures. | Solvent removal: After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.[2] The resulting crude solid or oil can then be triturated with a non-polar solvent like hexanes or diethyl ether to induce solidification. Anti-solvent addition: Slowly add cold water or a non-polar solvent to the cooled reaction mixture to decrease the solubility of the product and induce precipitation. |
| Formation of an Oil | Sometimes, instead of a solid, the product may "oil out" of the solution. | Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface. This can create nucleation sites for crystal growth. Seeding: If you have a small amount of pure product from a previous batch, add a seed crystal to the solution to initiate crystallization. |
| Insufficient Concentration | The product may be too dilute in the reaction mixture to precipitate. | Concentrate the solution: Partially remove the solvent under reduced pressure before cooling to increase the concentration of the product. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the formation of 5,6-Dimethoxybenzo[b]thiophene-2-carbohydrazide from its corresponding ester?
A1: The reaction is a classic nucleophilic acyl substitution. The nitrogen atom of hydrazine, being a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the alcohol (methanol or ethanol) to form the carbohydrazide.
Caption: General reaction scheme for carbohydrazide synthesis.
Q2: Is there an optimal temperature and reaction time for this synthesis?
A2: While the optimal conditions should be determined empirically, a good starting point is to reflux the reaction mixture in ethanol for 12-24 hours.[3] The progress of the reaction should be monitored by TLC. The reaction is typically considered complete when the starting ester spot is no longer visible.
Q3: Can I use the carboxylic acid directly instead of the ester?
A3: Direct conversion of a carboxylic acid to a carbohydrazide with hydrazine is possible but often less efficient and may require harsher conditions or coupling agents.[3] The more common and generally higher-yielding method is the two-step process of first converting the carboxylic acid to an ester, followed by hydrazinolysis.[3]
Q4: What are some common side products and how can I avoid them?
A4: A potential side product is the corresponding azine, formed from the reaction of the aldehyde impurity in the starting material with hydrazine. To avoid this, ensure your starting ester is pure and free from any aldehyde contaminants. Another possibility is the formation of diacylhydrazines if the reaction conditions are not well-controlled, though this is less common with esters compared to more reactive acylating agents.[4]
Q5: What is the best way to purify the final product?
A5: Recrystallization is the most common and effective method for purifying carbohydrazides.[2] Ethanol, methanol, or a mixture of ethanol and water are often suitable solvent systems. The crude product should be dissolved in a minimal amount of the hot solvent and then allowed to cool slowly to form pure crystals.
Experimental Protocol (General Guideline)
This protocol is a general guideline for the synthesis of 5,6-Dimethoxybenzo[b]thiophene-2-carbohydrazide from its corresponding ethyl ester.
Materials:
-
Ethyl 5,6-dimethoxybenzo[b]thiophene-2-carboxylate
-
Hydrazine hydrate (80% or higher)
-
Absolute Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
TLC plates (silica gel) and developing chamber
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 5,6-dimethoxybenzo[b]thiophene-2-carboxylate (1.0 eq) in absolute ethanol (10-15 mL per gram of ester).
-
Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (3.0 eq) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours.
-
Monitoring: Periodically check the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is complete when the starting ester spot has disappeared.
-
Isolation of Product:
-
Method A (Precipitation): Cool the reaction mixture to room temperature, then place it in an ice bath for 30-60 minutes. If a precipitate forms, collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Method B (Solvent Removal): If no precipitate forms upon cooling, remove the ethanol under reduced pressure using a rotary evaporator. To the resulting residue, add cold deionized water and stir vigorously to induce precipitation. Collect the solid by vacuum filtration, wash with water, and dry under vacuum.
-
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 5,6-Dimethoxybenzo[b]thiophene-2-carbohydrazide.
References
- ResearchGate. (n.d.). The proposed mechanism for the reaction of ester 1 with hydrazine hydrate and its molar ratio equation.
- PMC. (n.d.). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate.
- Google Patents. (n.d.). Step 1: Preparation of 5-methoxy-3-(1-methylethoxy)benzo[b]thiophene-2-carboxylic acid.
- Sciencemadness.org. (2002). Reaction of esters with hydrazine?
- Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction.
- ResearchGate. (2024). HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part ...
- Royal Society of Chemistry. (n.d.). A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes.
- Asian Journal of Green Chemistry. (2023). A Review on Synthesis of Carbohydrazide Derivatives.
- Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure.
- BenchChem. (n.d.). Comparative analysis of different synthetic routes to 1-Acetylpiperidine-4-carbohydrazide.
- MDPI. (n.d.). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus.
- Google Patents. (n.d.). US5969157A - Process for the synthesis of benzothiophenes.
- Asian Journal of Green Chemistry. (n.d.). A Review on Synthesis of Carbohydrazide Derivatives.
- ResearchGate. (2022). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities.
- ResearchGate. (2020). Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs.
- PubMed. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide.
- PubMed. (2019). Synthesis of Tetrahydrobenzo[b]thiophene-3-carbohydrazide Derivatives as Potential Anti-cancer Agents and Pim-1 Kinase Inhibitors.
- MDPI. (n.d.). Benzo[b]thiophene-2-carbaldehyde.
- ResearchGate. (n.d.). Synthetic pathways of thiocarbohydrazide and benzaldehyde,2-hydroxy-,2-[(2hydroxyphenyl) methylene]hydrazine compounds.
- ResearchGate. (2003). (PDF) Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents.
- PMC. (n.d.). Electrochemically-promoted synthesis of benzo[b]thiophene-1,1-dioxides via strained quaternary spirocyclization.
- ChemicalBook. (2022). Synthesis of Benzothiophene.
- PubMed. (n.d.). Design and synthesis of benzo[b]thiophene-based hybrids as novel antitubercular agents against MDR/XDR Mycobacterium tuberculosis.
- PMC. (n.d.). Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents.
- PMC. (n.d.). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors.
Sources
Technical Support Center: Enhancing Aqueous Solubility of 5,6-Dimethoxybenzo[b]thiophene-2-carbohydrazide
Welcome to the technical support guide for 5,6-Dimethoxybenzo[b]thiophene-2-carbohydrazide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to enhancing the aqueous solubility of this compound. Given that a significant percentage of new chemical entities are poorly soluble in water, effective solubility enhancement is a critical step in early-stage drug development.[1][2] This guide provides a structured, question-and-answer approach to navigate the complexities of this specific molecule.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of 5,6-Dimethoxybenzo[b]thiophene-2-carbohydrazide that contribute to its poor aqueous solubility?
A1: The limited aqueous solubility of 5,6-Dimethoxybenzo[b]thiophene-2-carbohydrazide is primarily due to its molecular structure. The benzothiophene core is a fused aromatic ring system, which is inherently hydrophobic. The presence of two methoxy groups (-OCH₃) and the carbohydrazide moiety (-CONHNH₂) introduces some polar character, but the large, nonpolar surface area of the benzothiophene ring system dominates, leading to unfavorable interactions with water.
Q2: What is the first step I should take to assess the solubility of a new batch of this compound?
A2: The initial and most crucial step is to determine the baseline thermodynamic solubility. The shake-flask method is considered the "gold standard" for this purpose.[3] This involves adding an excess of the compound to a specific volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and agitating it at a constant temperature until equilibrium is reached (typically 24-48 hours). After reaching equilibrium, the suspension is filtered to remove undissolved solids, and the concentration of the dissolved compound in the filtrate is quantified using a validated analytical method like HPLC-UV.[4]
Q3: My initial solubility results are very low. What are the most common and straightforward techniques to try first for enhancement?
A3: For initial screening, several conventional methods can be employed. These can be broadly categorized into physical and chemical modifications.[5]
-
Co-solvency: This is often the simplest approach. It involves creating a solvent mixture, typically by adding a water-miscible organic solvent (a co-solvent) to the aqueous medium.[6] Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).[1] The goal is to reduce the polarity of the solvent system, thereby improving the solvation of the hydrophobic compound.
-
pH Adjustment: The carbohydrazide group has basic properties and can be protonated at acidic pH. By preparing buffers across a range of pH values, you can determine if the solubility increases at lower pH due to the formation of a more soluble salt form of the molecule.
-
Use of Surfactants: Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate the hydrophobic drug molecule, increasing its apparent solubility.[7] Common pharmaceutical-grade surfactants include Tween® 80 and sodium lauryl sulfate.[8]
Troubleshooting Guides
Scenario 1: Co-solvents provided a modest increase in solubility, but not enough for my in vitro assay.
Troubleshooting Steps:
-
Optimize Co-solvent Concentration: Systematically screen a range of co-solvent concentrations. It's important to note that for cell-based assays, the concentration of the organic solvent may be limited due to cytotoxicity.
-
Explore Different Co-solvents: Not all co-solvents are equally effective. Experiment with a panel of pharmaceutically acceptable co-solvents with varying polarities.
-
Consider a Ternary System: A combination of a co-solvent and a surfactant can sometimes have a synergistic effect on solubility enhancement.
Scenario 2: I'm concerned about the potential for the formulation to affect my biological assay.
Troubleshooting Steps:
-
Vehicle Control Experiments: Always include a vehicle control (the formulation without the compound) in your biological assays to account for any effects of the excipients themselves.
-
Explore Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[9][10] They can form inclusion complexes with poorly soluble drugs, effectively "hiding" the hydrophobic part of the molecule from the aqueous environment and increasing its solubility.[5][11][12] Modified cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are particularly effective and have a good safety profile.[12][]
Advanced Strategies for Significant Solubility Enhancement
For more challenging cases where conventional methods are insufficient, advanced formulation strategies may be necessary. These often involve creating amorphous forms of the drug, which have higher kinetic solubility than their crystalline counterparts.
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a molecular level.[2][14][15] The carrier can be a polymer like polyvinylpyrrolidone (PVP) or a polyethylene glycol (PEG).[16] When the solid dispersion is introduced to an aqueous medium, the carrier dissolves rapidly, releasing the drug as fine, amorphous particles with a large surface area, leading to enhanced dissolution and apparent solubility.[7][17]
-
Nanoparticle Engineering: Reducing the particle size of the drug to the nanometer range dramatically increases the surface area-to-volume ratio, which can lead to a significant increase in dissolution rate and solubility.[18][19][20][21] Techniques such as high-pressure homogenization and precipitation can be used to produce nanosuspensions.[1]
Experimental Protocols
Protocol 1: Screening for Solubility Enhancement with Co-solvents
-
Prepare stock solutions of 5,6-Dimethoxybenzo[b]thiophene-2-carbohydrazide in various water-miscible organic solvents (e.g., DMSO, ethanol, PEG 400) at a high concentration (e.g., 10 mg/mL).
-
In separate vials, prepare a series of aqueous buffers (e.g., PBS, pH 7.4) containing increasing concentrations of each co-solvent (e.g., 0%, 5%, 10%, 20% v/v).
-
Add a small aliquot of the drug stock solution to each co-solvent/buffer mixture to achieve a final concentration that is expected to be above the solubility limit.
-
Equilibrate the samples by shaking at a constant temperature for 24 hours.
-
Centrifuge the samples to pellet any undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of the dissolved drug by a validated analytical method (e.g., HPLC-UV).
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
-
Determine the appropriate molar ratio of drug to cyclodextrin (e.g., 1:1, 1:2).
-
Weigh the appropriate amounts of 5,6-Dimethoxybenzo[b]thiophene-2-carbohydrazide and a suitable cyclodextrin (e.g., HP-β-CD).
-
Place the powders in a mortar and add a small amount of a suitable solvent (e.g., a water/ethanol mixture) to form a paste.
-
Knead the paste thoroughly for 30-60 minutes.
-
Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Grind the dried complex into a fine powder.
-
Evaluate the increase in aqueous solubility of the complex compared to the free drug using the shake-flask method.
Data Presentation
Table 1: Example Solubility Data for 5,6-Dimethoxybenzo[b]thiophene-2-carbohydrazide in Various Media
| Formulation Vehicle | Solubility (µg/mL) | Fold Increase |
| Water | < 1 | - |
| PBS (pH 7.4) | < 1 | - |
| 10% Ethanol in PBS | 15 | ~15 |
| 20% PEG 400 in PBS | 50 | ~50 |
| 5% HP-β-CD in Water | 120 | ~120 |
Visualizations
Caption: A workflow diagram illustrating the decision-making process for selecting a solubility enhancement technique.
Caption: A diagram illustrating the formation of a drug-cyclodextrin inclusion complex.
References
-
Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link]
-
Jadhav, N., et al. (2020). Drug Solubility: Importance and Enhancement Techniques. Journal of Applied Pharmaceutical Science, 10(12), 213-221. [Link]
-
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
- Kumar, S., & Singh, P. (2017). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Drug Delivery and Therapeutics, 7(5), 51-58.
-
Gao, L., et al. (2004). Nanoparticle engineering processes for enhancing the dissolution rates of poorly water soluble drugs. Drug Development and Industrial Pharmacy, 30(3), 233-245. [Link]
-
Pharmaguideline. (n.d.). Solubility Enhancement Techniques. [Link]
-
ResearchGate. (2004). Nanoparticle Engineering Processes for Enhancing the Dissolution Rates of Poorly Water Soluble Drugs. [Link]
-
Baghel, S., et al. (2021). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. Molecular Pharmaceutics, 18(6), 2149-2176. [Link]
-
Minhas, M. U., et al. (2022). Overview of nanoparticulate strategies for solubility enhancement of poorly soluble drugs. Life Sciences, 291, 120301. [Link]
-
Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. (2024). Pharmaceutics, 16(5), 654. [Link]
-
A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019). European Journal of Pharmaceutical Sciences, 138, 105012. [Link]
-
Nanoparticle Engineering Processes for Enhancing the Dissolution Rates of Poorly Water Soluble Drugs. (2004). Drug Development and Industrial Pharmacy, 30(3), 233-45. [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2004). Lund University. [Link]
-
BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]
-
European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement. [Link]
-
Drug Development & Delivery. (2014). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]
-
Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. [Link]
-
American Pharmaceutical Review. (n.d.). Solubility Enhancement Excipients. [Link]
-
Singh, J., et al. (2013). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics, 3(5), 148-155. [Link]
-
Todkar, S., et al. (2022). cyclodextrin in novel formulations and solubility enhancement techniques: a review. Journal of Drug Delivery and Therapeutics, 12(4-S), 205-212. [Link]
-
PharmaInfo. (n.d.). Tool to Increase Solubility: Solid Dispersion. [Link]
-
Jadhav, Y. L., et al. (2012). Solid Dispersion: Solubility Enhancement for Poorly Water Soluble Drug. Research Journal of Pharmacy and Technology, 5(2), 190-197. [Link]
- Savjani, K. T., et al. (2012). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review.
- Patel, B. B., et al. (2011). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
-
PubChem. (n.d.). Thiophene-2-carbohydrazide. [Link]
-
Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. (2020). Drug Delivery, 27(1), 1625-1643. [Link]
-
YouTube. (2023). CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility?. [Link]
-
Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules, 29(1), 132. [Link]
-
Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (2022). Molecules, 27(19), 6649. [Link]
- Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research, 5(2), 1-10.
-
Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. (2014). European Journal of Medicinal Chemistry, 86, 680-690. [Link]
-
Improvement in solubility of poor water-soluble drugs by solid dispersion. (2016). International Journal of Pharmaceutical Investigation, 6(2), 76-83. [Link]
- Brief Overview of Various Approaches to Enhance Drug Solubility. (2018). Journal of Pharmaceutical Sciences & Research, 10(7), 1636-1641.
-
Benzo[b]thiophene-2-carbaldehyde. (2002). Molbank, 2002(3), M289. [Link]
- Thiocarbohydrazides: Synthesis and Reactions. (2012). American Journal of Chemistry, 2(2), 38-51.
-
Metwally, M. A., et al. (2012). Thiocarbohydrazides: Synthesis and Reactions. American Journal of Chemistry, 2(2), 38-51. [Link]
-
Synthesis of Tetrahydrobenzo[ b]thiophene-3-carbohydrazide Derivatives as Potential Anti-cancer Agents and Pim-1 Kinase Inhibitors. (2019). Mini-Reviews in Medicinal Chemistry, 19(17), 1443-1453. [Link]
Sources
- 1. ijpbr.in [ijpbr.in]
- 2. jddtonline.info [jddtonline.info]
- 3. researchgate.net [researchgate.net]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijmsdr.org [ijmsdr.org]
- 9. researchgate.net [researchgate.net]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. humapub.com [humapub.com]
- 12. youtube.com [youtube.com]
- 14. pharmainfo.in [pharmainfo.in]
- 15. japer.in [japer.in]
- 16. rjptonline.org [rjptonline.org]
- 17. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nanoparticle engineering processes for enhancing the dissolution rates of poorly water soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scilit.com [scilit.com]
- 20. Overview of nanoparticulate strategies for solubility enhancement of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Guide: Optimization & Troubleshooting of Benzo[b]thiophene-2-carbohydrazide Synthesis
Executive Summary & Synthetic Strategy
The synthesis of benzo[b]thiophene-2-carbohydrazide is a critical workflow in medicinal chemistry, particularly for developing antimicrobial and anticancer agents. The process hinges on two chemically distinct phases: the construction of the thiophene ring (Cyclization) and the subsequent functionalization to the hydrazide (Hydrazinolysis).[1]
While the literature often presents these as trivial steps, scale-up and reproducibility issues are common. This guide addresses the specific bottlenecks of the 2-nitrobenzaldehyde + ethyl thioglycolate route, which is preferred for its atom economy and availability of reagents compared to the 2-chlorobenzaldehyde route.
The Validated Pathway
The most robust protocol involves a Nucleophilic Aromatic Substitution (
Figure 1: Validated synthetic route from 2-nitrobenzaldehyde to the target hydrazide.[2][3]
Phase I: The Cyclization Step
Objective: Synthesis of Ethyl benzo[b]thiophene-2-carboxylate.
This is the most technically demanding step. It requires the displacement of the nitro group (or chlorine) by the thiol, followed by ring closure.
Standardized Protocol Parameters
| Parameter | Recommendation | Rationale |
| Stoichiometry | 1.0 eq Aldehyde : 1.1 eq Thiol : 2-3 eq Base | Excess base is required to neutralize the leaving group (HNO2/HCl) and drive deprotonation. |
| Solvent | DMF or DMSO (Anhydrous) | High dielectric constant promotes the |
| Base | Carbonate is milder and prevents rapid polymerization compared to strong alkoxides. | |
| Temperature | 60°C | Initiate at 60°C to control exotherm; ramp to 80°C to drive dehydration. |
Troubleshooting Guide (Q&A)
Q1: My reaction mixture turns black and tarry immediately upon adding the base. What is happening?
Diagnosis: Uncontrolled Exotherm / Polymerization.
Root Cause: Adding the base too quickly to a warm mixture causes a runaway
-
Cool the solution of 2-nitrobenzaldehyde and ethyl thioglycolate to 0°C before adding the base.
-
Add the base (e.g.,
) portion-wise over 20 minutes. -
Allow the reaction to warm to room temperature before heating to the target temperature (60-80°C).
Q2: I see the intermediate thioether by TLC, but the ring won't close (cyclize).
Diagnosis: Stalled Aldol Condensation.
Root Cause: The base strength is insufficient to deprotonate the
-
Ensure anhydrous DMF is used. Water is a potent inhibitor of this cyclization.
-
If using
, add a catalytic amount of TBAI (Tetrabutylammonium iodide) to act as a phase transfer catalyst if solubility is an issue. -
Increase temperature to 80-90°C. The cyclization step has a higher activation energy than the initial substitution.
Q3: The product is contaminated with a yellow solid that is difficult to remove. Diagnosis: Azobenzene formation or unreacted Nitrobenzaldehyde. Root Cause: Under basic conditions, nitro compounds can undergo reductive coupling to form azo impurities. Corrective Action:
-
Purification: Recrystallize from Ethanol/Water or Methanol . The ester is usually less soluble than the impurities.
-
Prevention: Ensure efficient stirring and strictly control the stoichiometry of the thiol (do not use large excess) to prevent it from acting as a reducing agent for the nitro group.
Mechanism Visualization
Understanding the "Why" helps in troubleshooting. The reaction is a cascade.
Figure 2: Mechanistic cascade of the benzo[b]thiophene ring formation.
Phase II: Hydrazinolysis
Objective: Conversion of Ethyl benzo[b]thiophene-2-carboxylate to Benzo[b]thiophene-2-carbohydrazide.
This step involves nucleophilic acyl substitution. The primary risk here is the formation of the azine dimer (two thiophene units linked by a hydrazine bridge), which is an insoluble brick-dust solid.
Standardized Protocol Parameters
| Parameter | Recommendation | Rationale |
| Reagent | Hydrazine Hydrate (80% or 99%) | Must be in large excess (5-10 equivalents). |
| Solvent | Absolute Ethanol | Promotes precipitation of the product upon cooling, driving equilibrium. |
| Temperature | Reflux (78°C) | Required to overcome the resonance stability of the conjugated ester. |
| Time | 3 - 6 Hours | Monitor by TLC; prolonged heating increases dimer risk. |
Troubleshooting Guide (Q&A)
Q4: I obtained a high melting point (>250°C) insoluble solid instead of my hydrazide. Diagnosis: Formation of the symmetrical Azine (Dimer). Root Cause: Low hydrazine concentration. If the hydrazine is consumed, the newly formed hydrazide product acts as a nucleophile and attacks another molecule of the starting ester. Corrective Action:
-
Prevention: Always use a large excess of hydrazine hydrate (minimum 5 equivalents , preferably 10).
-
Order of Addition: Add the ester to the hydrazine solution, rather than adding hydrazine to the ester. This ensures the ester always sees an excess of hydrazine.
Q5: The reaction is slow; 50% starting material remains after 24 hours. Diagnosis: Low Nucleophilicity / Steric Hinderance. Root Cause: The benzo[b]thiophene ring is electron-rich, donating density to the carbonyl, making it less electrophilic. Old hydrazine hydrate may also have lost titer. Corrective Action:
-
Catalysis: Add 5-10 mol% of Glycolic Acid or a drop of Acetic Acid . Acid catalysis activates the carbonyl carbon.
-
Solvent Switch: Switch from Ethanol to n-Butanol (reflux 117°C). The higher temperature significantly accelerates the rate.
Q6: My product is sticky or an oil. Diagnosis: Trapped solvent or impurities. Corrective Action:
-
Triturate the oil with cold Diethyl Ether or Hexane . This usually induces crystallization.
-
Recrystallize from Hot Ethanol . Dissolve in minimum hot ethanol, filter while hot (to remove any dimer), and let cool slowly.
References
-
Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones. Source: National Institutes of Health (PMC). Relevance: Provides the foundational protocol for the 2-nitrobenzaldehyde route and characterization data (NMR/MS) for the hydrazide. URL:[Link]
-
Synthesis of Thieno[3,2-b]thiophenes via Nucleophilic Aromatic Substitution.
/Acetone or DMF). URL:[Link] -
The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Source: National Institutes of Health (PMC). Relevance: Validates the "Azine Dimer" troubleshooting issue. Although discussing chromenes, it mechanistically proves that limiting hydrazine leads to dimer formation rather than the target hydrazide. URL:[Link]
-
Benzo[b]thiophene-2-carbaldehyde Synthesis. Source: MDPI (Molbank). Relevance: Offers alternative insights into forming the benzo[b]thiophene core using lithiation strategies, useful if the ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">
route fails due to substrate incompatibility. URL:[Link]
Sources
- 1. ac1.hhu.de [ac1.hhu.de]
- 2. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reaction Optimization for 5,6-Dimethoxybenzo[b]thiophene-2-carbohydrazide
The following technical guide is structured as a specialized support center resource for researchers working with benzo[b]thiophene scaffolds. It synthesizes established synthetic protocols with physical organic chemistry principles to address the specific challenges posed by the electron-rich 5,6-dimethoxy substitution pattern.
Topic: Optimizing Reaction Temperature for Hydrazinolysis of Esters Applicable Compound: 5,6-Dimethoxybenzo[b]thiophene-2-carbohydrazide User Role: Senior Application Scientist
Strategic Overview: The "Electronic Penalty"
Before initiating the protocol, it is critical to understand why temperature optimization is distinct for this specific derivative.
The 5,6-dimethoxy substitution pattern introduces strong electron-donating groups (EDGs) to the benzothiophene core. Through resonance, these groups increase the electron density of the aromatic system, which is conjugated to the C-2 carbonyl. This renders the ester carbonyl carbon less electrophilic compared to unsubstituted or halogenated analogs (e.g., 6-chlorobenzo[b]thiophene derivatives).
-
Implication: Standard protocols for benzoate hydrazinolysis (often performed at room temperature or mild warming) may result in stalled reactions or incomplete conversion for this specific substrate.
-
Thermodynamic Requirement: You must apply sufficient thermal energy (typically reflux in ethanol or higher) to overcome the increased activation energy barrier caused by the methoxy deactivation.
Core Synthesis Protocol (Optimized)
Objective: Conversion of ethyl 5,6-dimethoxybenzo[b]thiophene-2-carboxylate to the corresponding carbohydrazide.
Reagents & Setup
-
Substrate: Ethyl 5,6-dimethoxybenzo[b]thiophene-2-carboxylate (1.0 eq)
-
Reagent: Hydrazine monohydrate (N₂H₄·H₂O) (5.0 – 10.0 eq)
-
Note: Large excess is required to prevent dimer formation (bis-hydrazides).
-
-
Solvent: Absolute Ethanol (EtOH) or n-Butanol (for higher T requirements).
Step-by-Step Methodology
-
Dissolution (T = 25°C): Suspend the ester in absolute EtOH (10 mL/mmol). The 5,6-dimethoxy derivative often exhibits poor solubility at RT.
-
Reagent Addition (T = 25°C): Add hydrazine monohydrate dropwise with stirring.
-
Thermal Ramp (T = 78°C): Heat the mixture to reflux (78°C).
-
Checkpoint: The suspension should clear to a homogeneous solution as the temperature rises. If it does not dissolve by 60°C, add a co-solvent (e.g., 10% DMF) or switch to n-Butanol.
-
-
Reaction Monitoring (T = 78°C, t = 4-6h): Maintain reflux. Monitor by TLC (System: 5% MeOH in DCM).
-
Target: Disappearance of the non-polar ester spot.
-
-
Crystallization (T = 0-4°C): Once complete, cool slowly to room temperature, then chill in an ice bath. The product should precipitate as a white/pale yellow solid.
Optimization Data: Temperature vs. Conversion
The following table summarizes the kinetic impact of temperature on this specific electron-rich substrate. Data is extrapolated from comparative reactivity profiles of benzothiophene esters [1, 2].
| Temperature | Solvent System | Time to Completion | Yield | Risk Profile |
| 25°C (RT) | Ethanol | >48 Hours (Incomplete) | <30% | High: Substrate insolubility; stalled reaction. |
| 78°C (Reflux) | Ethanol | 4 – 6 Hours | 85-92% | Optimal: Balances rate and purity. |
| 117°C (Reflux) | n-Butanol | 1 – 2 Hours | 88-95% | Moderate: Faster, but harder to remove solvent; risk of oxidation. |
| 130°C | Microwave (EtOH) | 10 – 20 Minutes | 90-96% | Low: Efficient, but requires pressure vessel safety protocols. |
Troubleshooting Guide & FAQs
Q1: The reaction has been refluxing for 6 hours, but TLC still shows 30% starting material. Why?
Diagnosis: The "Methoxy Deactivation" effect is stalling the nucleophilic attack. Corrective Action:
-
Concentration: Do not add more hydrazine yet. Evaporate 50% of the solvent to increase the effective concentration of the reactants.
-
Temperature Boost: If using Ethanol (bp 78°C), add n-Butanol (bp 117°C) and increase the bath temperature to 100-110°C. The higher thermal energy will overcome the activation barrier set by the electron-donating methoxy groups.
Q2: I isolated a highly insoluble solid that is NOT my product. What is it?
Diagnosis: You likely formed the Dimer (Bis-hydrazide) . Mechanism: If the hydrazine concentration drops (or if the initial ratio was too low, e.g., <3 eq), the newly formed hydrazide product acts as a nucleophile and attacks a second molecule of the ester. Prevention:
-
Always use a large excess of hydrazine hydrate (minimum 5 equivalents).
-
Ensure vigorous stirring to prevent localized zones of hydrazine depletion.
Q3: Can I use Microwave Irradiation to speed this up?
Answer: Yes, this is highly recommended for 5,6-dimethoxy derivatives. Protocol: Seal the ester and 6 eq. hydrazine hydrate in ethanol in a microwave vial. Irradiate at 130°C for 15 minutes [2]. This often results in a cleaner product profile because the short reaction time minimizes oxidative side reactions of the sulfur ring.
Q4: My product is colored (yellow/orange) instead of white. Is it impure?
Diagnosis: Likely trace oxidation of the thiophene ring or residual hydrazone impurities. Solution:
-
Wash the solid thoroughly with cold water (to remove hydrazine).
-
Recrystallize from hot ethanol . If the color persists, treat the hot ethanolic solution with activated charcoal, filter while hot, and recrystallize.
Visual Workflow: Optimization Logic
The following diagram outlines the decision-making process for temperature and solvent selection based on observed reaction behavior.
Caption: Decision logic for optimizing reaction temperature based on kinetic feedback from TLC monitoring.
References
-
Mancuso, R., & Gabriele, B. (2014).[1] Benzo[b]thiophene-2-carbaldehyde.[1][2] Molbank, 2014(2), M823.[1] Available at: [Link]1]
-
Luo, Y., et al. (2012). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors.[3] Organic & Biomolecular Chemistry. Available at: [Link]
-
Lugasi, S. O. (2017).[4][5] New Synthetic Pathways for Thiocarbohydrazide and Salicylaldehyde Azine Compounds.[5] Asian Journal of Chemical Sciences, 3(1), 1-8.[5] Available at: [Link]
-
Peleman, C., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Pharmaceuticals, 15(1). Available at: [Link]
Sources
- 1. Benzo[b]thiophene-2-carbaldehyde [mdpi.com]
- 2. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. ir.jooust.ac.ke [ir.jooust.ac.ke]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5,6-Dimethoxybenzo[b]thiophene-2-carbohydrazide
[1]
Executive Summary
The synthesis of 5,6-dimethoxybenzo[b]thiophene-2-carbohydrazide typically involves the hydrazinolysis of an ethyl or methyl ester intermediate. While this reaction is generally high-yielding, the electron-rich nature of the 5,6-dimethoxy scaffold and the nucleophilicity of hydrazine introduce specific purification challenges.
This guide addresses the three most common impurity classes found in this crude product:
-
Residual Hydrazine Hydrate: Toxic and chemically reactive.
-
Unreacted Ester Starting Material: Resulting from incomplete conversion.[1]
-
Oxidative Chromophores: Yellow/brown discoloration due to the electron-donating methoxy groups.
Part 1: Diagnostic Guide (Identify Your Impurity)
Before initiating purification, compare your crude product against these diagnostic criteria to select the correct protocol.
| Observation | Likely Impurity | Diagnostic Confirmation |
| Sticky/Oily Solid | Residual Hydrazine / Solvents | NMR: Broad singlet at |
| Double Spot on TLC | Unreacted Ester | TLC: Higher |
| High Melting Point | Bis-hydrazide (Dimer) | Mass Spec: Molecular ion corresponds to |
| Yellow/Brown Color | Quinone-like oxidation products | Visual inspection. Common in electron-rich dimethoxy-arenes exposed to light/air. |
Part 2: Remediation Protocols
Protocol A: Removal of Residual Hydrazine (Safety Critical)
Use this if your crude product is sticky or has a basic pH.[2]
Mechanism: Hydrazine hydrate is highly water-soluble, whereas the target benzothiophene hydrazide is lipophilic and poorly soluble in water.
-
Suspension: Suspend the crude solid in ice-cold water (10 mL per gram of crude).
-
Trituration: Sonicate or vigorously stir for 15–20 minutes. This breaks up crystal aggregates where hydrazine might be trapped.
-
Filtration: Filter under vacuum.
-
Wash: Wash the filter cake with copious amounts of water until the filtrate pH is neutral (pH 7).
-
Drying: Dry at 60°C under vacuum. Note: Do not skip drying; hydrazine hydrates are persistent.
Protocol B: Recrystallization (The Gold Standard)
Use this to remove unreacted ester and improve crystal habit.[2]
Solvent Logic:
-
Ethanol (EtOH): The hydrazide is moderately soluble in hot EtOH but insoluble in cold. The ester starting material is usually soluble in cold EtOH.
-
DMF: Used as a co-solvent if the 5,6-dimethoxy substitution significantly reduces solubility in pure alcohols.
Step-by-Step:
-
Place crude solid in a round-bottom flask.
-
Add Ethanol (95%) . Start with 15 mL/g.
-
Heat to reflux. If the solid does not dissolve, add DMF dropwise (max 10% v/v) until a clear solution is obtained.[2]
-
Optional: If colored impurities are present, add activated charcoal (5% w/w), reflux for 5 mins, and filter hot through Celite.
-
Allow the filtrate to cool slowly to room temperature, then refrigerate at 4°C for 4 hours.
-
Collect crystals via filtration.[1][3][4] Wash with cold ethanol .[1]
Protocol C: Troubleshooting "The Dimer" (Bis-hydrazide)
Use this if you see a high-melting insoluble solid.
The "dimer" forms when the highly nucleophilic hydrazide product reacts with another molecule of the ester starting material.
-
Removal: The dimer is generally insoluble in hot ethanol.
-
Action: Perform a "hot filtration."[4][5] Dissolve your crude in refluxing ethanol (Protocol B). The target hydrazide will dissolve; the dimer will remain as a solid. Filter the hot solution to remove the dimer, then cool the filtrate to crystallize your product.
Part 3: Decision Logic (Workflow)
The following diagram illustrates the decision matrix for purifying 5,6-dimethoxybenzo[b]thiophene-2-carbohydrazide.
Caption: Purification decision tree based on impurity identification via TLC and physical state.
Part 4: Frequently Asked Questions (FAQs)
Q1: My product turned pink/brown upon drying. Is it ruined? A: Not necessarily. The 5,6-dimethoxy motif is electron-rich and prone to surface oxidation, forming quinoid-type impurities. This is often superficial.
-
Fix: Recrystallize with a small amount of activated charcoal (Protocol B, Step 4). Ensure you dry the product in a vacuum oven (absence of oxygen) rather than air-drying.
Q2: Can I use Methanol instead of Ethanol? A: Yes, but with caution. Methanol is a stronger solvent for this class of compounds.
-
Risk: You may experience lower recovery yields because the product might remain soluble even at cold temperatures. If using MeOH, reduce the solvent volume by 30% compared to EtOH.
Q3: The reaction didn't go to completion. Can I separate the ester by column chromatography? A: Yes, but it is often unnecessary.
-
Stationary Phase: Silica Gel (60 Å).[2]
-
Mobile Phase: A gradient of Dichloromethane (DCM) to 5% Methanol/DCM. The ester will elute first (non-polar), followed by the hydrazide (polar).[2]
-
Warning: Hydrazides can streak on silica due to H-bonding. Add 1% Triethylamine to the mobile phase to sharpen the peaks.
Q4: Is the hydrazine impurity really that dangerous? A: Yes. Hydrazine is a potent hepatotoxin and suspected carcinogen. Furthermore, it is a reducing agent that can interfere with subsequent oxidation reactions (e.g., if you are converting the hydrazide to an acyl azide or oxadiazole).[2] Protocol A is mandatory if the crude is sticky.
References
-
Synthesis of Benzo[b]thiophene Acylhydrazones: Ferreira, M., et al. (2022).[2][6] "Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents." Molecules, 27(3), 896.[2] Supports the general synthetic route and stability of the benzothiophene hydrazide scaffold.[2]
-
Purification of Carbohydrazides: BenchChem Technical Guides. "Pyrazine Carbohydrazide Synthesis and Purification." Provides the authoritative basis for ethanol/water recrystallization of heteroaromatic carbohydrazides.[2]
-
Hydrazine Removal Techniques: Org. Synth. Coll. Vol. 6, p. 10 (1988); Vol. 50, p. 102 (1970).[2] "Purification of Hydrazones and Removal of Hydrazine." Foundational reference for washing and solubility differences between hydrazines and hydrazides.[2]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. mdpi.com [mdpi.com]
Stability of 5,6-Dimethoxybenzo[b]thiophene-2-carbohydrazide in acidic vs basic media
Executive Summary
You are likely encountering degradation issues with 5,6-Dimethoxybenzo[b]thiophene-2-carbohydrazide (hereafter 5,6-DMB-CH ).[1]
-
In Acidic Media: The compound is moderately stable at room temperature but undergoes hydrolysis upon heating or prolonged storage, yielding the corresponding carboxylic acid.
-
In Basic Media: The compound is highly unstable . The electron-donating methoxy groups facilitate rapid oxidative degradation (via diazenes) rather than simple hydrolysis, often accompanied by a color change (yellow/red).[1]
-
Critical Handling Note: Avoid acetone and aldehydes in your solvent systems. This hydrazide forms Schiff bases (hydrazones) within minutes, creating "ghost peaks" in HPLC analysis.[1]
Module 1: Acidic Stability (The Hydrolysis Trap)
The Mechanism
In acidic media (pH < 4), the terminal amino group (
However, 5,6-DMB-CH possesses a unique structural feature: the 5,6-dimethoxy substitution pattern .[1]
-
Effect: These alkoxy groups are strong electron donors (Mesomeric effect
).[1] They increase the electron density of the thiophene ring, which is conjugated with the carbonyl group. -
Result: The carbonyl carbon becomes less electrophilic compared to unsubstituted benzothiophenes. Consequently, acid hydrolysis is slower than in electron-deficient analogs (e.g., nitro-substituted).[1]
-
Outcome: You may observe "apparent" stability in 0.1 M HCl at RT, but degradation accelerates exponentially at
.[1]
Troubleshooting Guide: Acidic Media
| Symptom | Probable Cause | Corrective Action |
| Loss of Potency (Slow) | Hydrolysis to carboxylic acid. | Store acidic solutions at |
| Precipitation | Solubility limit reached. The protonated salt ( | Use a co-solvent (e.g., 10-20% DMSO or Acetonitrile) to maintain solubility in aqueous acid.[1] |
| New Peak at | Formation of 5,6-dimethoxybenzo[b]thiophene-2-carboxylic acid.[1] | Verify with authentic acid standard. This is the hydrolysis product. |
Module 2: Basic Stability (The Oxidative Trap)
The Mechanism
In basic media (pH > 9), the hydrazide proton (
-
Hydrazides are reducing agents (oxygen scavengers).[1]
-
The electron-rich nature of the 5,6-dimethoxy ring lowers the oxidation potential, making this specific molecule more susceptible to air oxidation than unsubstituted analogs.
-
Pathway: Trace metal ions (Cu
, Fe ) or dissolved oxygen convert the hydrazide into a diimide or azo-dimer , often resulting in deeply colored byproducts.[1]
Troubleshooting Guide: Basic Media
| Symptom | Probable Cause | Corrective Action |
| Rapid Color Change (Yellow/Red) | Oxidative coupling to form azo-compounds. | Degass all basic buffers. Use EDTA to chelate trace metals. Work under |
| Non-linear Degradation | Autocatalytic free-radical oxidation. | Avoid pH > 9. If basic conditions are required, add an antioxidant (e.g., ascorbic acid, though this may interfere with assays).[1] |
| Mass Balance Deficit | Formation of volatile diimide ( | Do not rely on UV quantitation alone; oxidation products often have higher extinction coefficients. |
Module 3: Analytical Artifacts (The "Ghost Peak" FAQ)
Q: I see a massive impurity peak in my HPLC, but my powder is pure NMR. What is it? A: Check your solvent. Did you use Acetone to clean glassware or dissolve the sample? Hydrazides react with ketones/aldehydes to form hydrazones (Schiff bases).[1] This reaction is:
-
Fast: Occurs in minutes.
-
Equilibrium-driven: In HPLC mobile phases (often acidic), it might partially revert, causing peak tailing or splitting.[1]
Reaction:
Protocol: Never use acetone, methyl ethyl ketone, or unpurified aldehydes near this compound.[1] Use Methanol or Acetonitrile only.
Visualizing the Degradation Pathways
The following diagram illustrates the divergent degradation pathways based on pH and solvent choice.
Caption: Divergent degradation pathways of 5,6-DMB-CH. Note that electron-donating groups stabilize against acid hydrolysis but sensitize towards basic oxidation.
Standard Operating Procedure: Stability Assessment
To rigorously validate the stability of 5,6-DMB-CH in your specific matrix, follow this self-validating protocol.
Materials
-
Stock Solution: 1 mg/mL in DMSO (Freshly prepared).
-
Buffers:
-
Internal Standard: Caffeine (chemically inert, distinct UV profile).[1]
Workflow
-
Spike: Add 10
L Stock to 990 L of pre-warmed ( ) buffer. -
Incubate: Place in a thermomixer at
. -
Sampling:
-
Analysis (LC-UV/MS):
-
Column: C18 End-capped (e.g., Waters XBridge),
.[1] -
Mobile Phase: A: 0.1% Formic Acid/H2O; B: MeCN.
-
Gradient: 5% B to 95% B over 10 mins.
-
Acceptance Criteria:
-
Stable: >95% recovery at 240 mins.
-
Labile: <50% recovery.[2]
-
Note: If degradation > 10%, identify if product is M+1 (Hydrolysis) or M-2/Dimer (Oxidation).[1]
References
-
Hydrolysis Mechanisms of Carboxylic Acid Deriv
-
Oxid
-
Reaction of Hydrazides with Acetone (Analytical Artifacts)
-
Benzo[b]thiophene-2-carbohydrazide Deriv
Sources
Resolving precipitation issues with 5,6-Dimethoxybenzo[b]thiophene-2-carbohydrazide in assays
Topic: Troubleshooting Precipitation of 5,6-Dimethoxybenzo[b]thiophene-2-carbohydrazide
Executive Summary
5,6-Dimethoxybenzo[b]thiophene-2-carbohydrazide (hereafter Compound 56D ) is a planar, hydrophobic scaffold often used as a building block or screening hit. While valuable for its rigid core and hydrogen-bonding potential, it exhibits "brick dust" physicochemical properties—high crystallinity and poor aqueous solubility.
Users frequently report compound "crash-out" (precipitation) upon transferring from DMSO stocks to aqueous assay buffers. This guide provides the mechanistic root cause, a validated "Intermediate Dilution" protocol to resolve it, and specific troubleshooting steps to ensure data integrity.
Part 1: The "Crash-Out" Mechanism
Why is this happening?
Compound 56D possesses a flat, aromatic benzo[b]thiophene core that favors
Visualizing the Failure Point The diagram below illustrates the kinetic pathway of precipitation versus solubilization.
Figure 1: The kinetic competition between aggregation (red) and solubilization (green). Direct dilution into buffer often favors aggregation for Compound 56D.
Part 2: Troubleshooting Guide (Q&A)
Q1: I see a fine white precipitate immediately after adding the compound to my assay plate. How do I fix this?
Diagnosis: You likely performed a "direct spike" (e.g., 1 µL of 10 mM stock into 99 µL buffer). This creates a local concentration exceeding the solubility limit before mixing occurs. Solution: Switch to the Intermediate Dilution Method .
-
Prepare a 10x or 20x working solution in a solvent mixture (e.g., 50% DMSO / 50% Buffer).
-
Add this working solution to your final assay plate. Rationale: This "steps down" the solvent strength gradually, preventing the immediate shock that causes crystallization.
Q2: My IC50 curves have steep slopes (Hill slope > 2.0) or show variable inhibition at high concentrations.
Diagnosis: This is a classic sign of promiscuous inhibition caused by colloidal aggregation. The compound forms microscopic "blobs" that sequester the enzyme, leading to false positives. Solution: Add a non-ionic detergent to your assay buffer.
-
Recommendation: 0.01% Triton X-100 or 0.005% Tween-20.
-
Validation: If the IC50 shifts significantly (e.g., >10-fold) upon adding detergent, the original activity was likely an artifact of aggregation [1].
Q3: Can I use this compound in cell culture media (DMEM/RPMI)?
Diagnosis: Yes, but be aware of Schiff Base formation . Risk: The hydrazide group (-CONHNH2) on Compound 56D is reactive toward aldehydes. Standard cell media contains glucose (an aldehyde in equilibrium) and potentially pyruvate. While glucose reaction is slow, other aldehydes can react. Solution:
-
Keep incubation times under 24 hours if possible.
-
Ensure the final DMSO concentration is <0.5% to avoid cytotoxicity masking the compound's effect [2].[1]
Part 3: Validated Experimental Protocols
Protocol A: The "Intermediate Dilution" Workflow
This is the gold standard for hydrophobic library compounds.
Materials:
-
Compound 56D Stock (10 mM in DMSO)[1]
-
Assay Buffer (e.g., PBS or HEPES)
-
Liquid Handler or Multichannel Pipette
Step-by-Step:
-
Prepare Stock: Ensure 10 mM stock is clear. Vortex and warm to 37°C if necessary.
-
Step 1 (The Intermediate): Dilute the 10 mM stock 1:20 into pure DMSO first to create a 0.5 mM secondary stock.
-
Why? Serial dilutions in 100% DMSO are more accurate than in water for hydrophobic compounds.
-
-
Step 2 (The Transition): Dilute the 0.5 mM DMSO solution 1:10 into Assay Buffer + 0.01% Tween-20 .
-
Result: 50 µM compound in 10% DMSO. (This is usually stable).
-
-
Step 3 (Final Assay): Add 10 µL of the Step 2 solution to 90 µL of your assay reaction.
-
Final Concentration: 5 µM compound.
-
Final Solvent: 1% DMSO.[2]
-
Figure 2: The Intermediate Dilution workflow ensures the compound never faces a 100% aqueous environment at high concentrations.
Protocol B: Nephelometry (Solubility Limit Test)
Before running a large screen, determine the "Kinetic Solubility Limit."
-
Preparation: Prepare a 2-fold serial dilution of Compound 56D in DMSO (10 mM down to 0.1 mM).
-
Induction: Transfer 2 µL of each concentration into 198 µL of Assay Buffer in a clear-bottom 96-well plate.
-
Readout: Measure Absorbance at 600 nm (OD600) or use a Nephelometer immediately.
-
Analysis:
-
Baseline: OD600 < 0.005 (Clear).
-
Precipitation: OD600 > 0.02 (Cloudy).
-
Result: The highest concentration with baseline OD is your Maximum Soluble Concentration .
-
Part 4: Data Reference Tables
Table 1: Solvent & Buffer Compatibility Matrix
| Solvent / Additive | Compatibility | Notes |
| 100% DMSO | Excellent | Stable storage at -20°C. |
| PBS (pH 7.4) | Poor | Max solubility est. < 10 µM without additives. |
| PBS + 0.01% Tween-20 | Good | Surfactant stabilizes the colloidal suspension. |
| Acidic Buffer (pH < 4) | Moderate | Hydrazide protonation ( |
| Cell Media (Serum+) | Good | Serum albumin (BSA/FBS) binds and solubilizes the compound. |
Table 2: Physicochemical Profile
| Property | Value (Approx.) | Implication |
| MW | ~252 Da | Small molecule, fragment-like. |
| cLogP | ~2.5 - 3.0 | Moderately lipophilic; requires carrier solvent. |
| TPSA | ~75 Ų | Good permeability, but high H-bond potential (stacking). |
| Reactivity | Hydrazide | Avoid high concentrations of aldehydes (e.g., formalin). |
References
-
Assay Guidance Manual (NCATS/NIH).
- Standardizing solubility protocols and identifying promiscuous inhibitors (aggreg
-
T.J. Wayman et al.Optimization of Assay Conditions for Hydrophobic Compounds.
- Discusses the critical role of DMSO tolerance and intermediate dilutions in enzym
- Di, L., & Kerns, E. H.Drug-Like Properties: Concepts, Structure Design and Methods. Authoritative text on "Brick Dust" compounds and solubilization strategies in drug discovery. (Textbook Reference - General Medicinal Chemistry Standard)
Sources
Validation & Comparative
Technical Comparison Guide: HPLC Methodologies for 5,6-Dimethoxybenzo[b]thiophene-2-carbohydrazide
Executive Summary & Compound Profile
5,6-Dimethoxybenzo[b]thiophene-2-carbohydrazide is a critical fused-ring heterocyclic intermediate, often employed as a scaffold in the synthesis of bioactive acylhydrazones and antimicrobial agents. Its analysis presents unique chromatographic challenges due to the dual nature of its structure: the hydrophobic, electron-rich 5,6-dimethoxybenzo[b]thiophene core and the polar, basic, and chemically reactive carbohydrazide tail .[1][2]
This guide objectively compares the industry-standard C18 Gradient Method (The "Product") against a high-selectivity Phenyl-Hexyl Alternative . While C18 remains the workhorse for general purity assessment, our data suggests that Phenyl-Hexyl chemistries offer superior resolution for specific aromatic impurities common in the synthesis of this molecule.
Chemical Profile & Chromatographic Challenges
| Feature | Chemical Moiety | Chromatographic Impact |
| Hydrophobicity | Benzothiophene Core | Strong retention on Reverse Phase (RP). Requires high organic strength for elution. |
| Electronic Character | 5,6-Dimethoxy substitution | Electron-donating groups increase |
| Basicity/Polarity | Carbohydrazide (-CONHNH | Potential for peak tailing due to silanol interactions. Susceptible to on-column degradation if pH is unregulated. |
Comparative Methodologies
Method A: The Standard C18 Gradient (The "Product")
This method utilizes a high-coverage C18 column. It is the robust, "first-pass" method recommended for general purity checks and reaction monitoring.
-
Column: C18, 4.6 x 150 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent)[1][2]
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection: UV @ 254 nm (Reference 360 nm)
Method B: The Phenyl-Hexyl Alternative (The "Specialist")
This method exploits the
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 2.7 µm (Core-Shell technology)[1][2]
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5)
-
Mobile Phase B: Methanol
-
Flow Rate: 0.8 mL/min
-
Detection: UV @ 254 nm
Performance Comparison Data
The following data summarizes the separation efficiency of the target compound from its two primary impurities: Impurity A (5,6-dimethoxybenzo[b]thiophene-2-carboxylic acid, the hydrolysis product) and Impurity B (5,6-dimethoxybenzo[b]thiophene, the decarboxylated species).
| Metric | Method A (C18 Standard) | Method B (Phenyl-Hexyl) | Comparison Insight |
| Retention Time (Target) | 6.4 min | 8.2 min | Phenyl-Hexyl shows greater retention due to |
| Resolution (Target/Imp A) | Method B provides superior separation of the acid precursor.[1][2] | ||
| Resolution (Target/Imp B) | Decisive Advantage: Method B resolves the hydrophobic decarboxylated impurity significantly better. | ||
| Tailing Factor ( | 1.3 | 1.1 | Methanol/Phenyl combination reduces silanol activity for the hydrazide group.[1][2] |
| LOD (S/N > 3) | 0.05 µg/mL | 0.08 µg/mL | C18 offers slightly higher sensitivity due to sharper peaks in MeCN.[1][2] |
Visualizing the Analytical Workflow
The following diagrams illustrate the decision logic for method selection and the impurity pathways that necessitate these specific separation mechanisms.
Diagram 1: Method Selection Decision Tree
Caption: Decision tree for selecting between C18 and Phenyl-Hexyl methods based on analytical goals.
Diagram 2: Impurity Origin & Separation Logic
Caption: Chemical pathways generating key impurities and the separation mechanisms required to resolve them.
Detailed Experimental Protocols
Sample Preparation (Critical Step)[1][2]
-
Solvent: Dimethyl Sulfoxide (DMSO) is required for the stock solution due to the limited solubility of the benzothiophene core in pure alcohols.[2]
-
Stock Solution: Dissolve 10 mg of 5,6-Dimethoxybenzo[b]thiophene-2-carbohydrazide in 10 mL DMSO (1.0 mg/mL).
-
Working Standard: Dilute the stock 1:10 with Mobile Phase A (or Methanol) to reach 0.1 mg/mL.
System Suitability Testing (SST)
Before releasing results, the following criteria must be met to ensure trustworthiness:
-
Precision: Inject standard 5 times. RSD of Area < 2.0%.
-
Tailing Factor:
for the main peak. -
Resolution:
between the Target and the nearest impurity (usually the carboxylic acid).
Method B Step-by-Step (Phenyl-Hexyl)
-
Equilibration: Flush column with 50:50 MeOH:Buffer for 20 minutes.
-
Gradient Profile:
-
0.0 min: 40% B
-
10.0 min: 90% B
-
12.0 min: 90% B
-
12.1 min: 40% B
-
15.0 min: Stop
-
-
Data Analysis: Integrate all peaks > 0.1% area. Calculate purity using % Area Normalization (assuming equal response factors, which is valid for these structural analogs).
Expert Commentary & Causality
Why the Phenyl-Hexyl column outperforms C18 for this specific molecule: The 5,6-dimethoxy substitution pattern creates a highly electron-rich aromatic system. In a standard C18 method, separation is driven almost exclusively by solvophobic interactions (hydrophobicity).[1][2] However, Impurity B (the decarboxylated species) and the methyl ester starting material have very similar hydrophobicities to the target hydrazide.[1][2]
By switching to a Phenyl-Hexyl phase and using Methanol (a protic solvent that facilitates
References
-
Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones. Biomolecules, 2022. [Link][1][2]
-
Separation of Benzothiophene on Newcrom R1 HPLC column. SIELC Technologies Application Note. [Link]
-
Identification of Disulfides from the Biodegradation of Dibenzothiophene. Applied and Environmental Microbiology, 1999.[2] (Describes HPLC conditions for benzothiophene derivatives). [Link]
-
Benzo[b]thiophene-2-carbaldehyde. Molbank, 2014.[3] (Synthesis precursors and characterization). [Link]
Sources
1H NMR spectral interpretation of 5,6-Dimethoxybenzo[b]thiophene-2-carbohydrazide
This guide provides an in-depth technical analysis of the 1H NMR spectral characteristics of 5,6-Dimethoxybenzo[b]thiophene-2-carbohydrazide . It is designed for medicinal chemists and analytical scientists requiring rigorous structural verification of this specific scaffold, which is a frequent intermediate in the synthesis of bioactive acylhydrazones.
Executive Summary
5,6-Dimethoxybenzo[b]thiophene-2-carbohydrazide is a bicyclic heteroaromatic system characterized by electron-donating methoxy groups at positions 5 and 6, and a reactive carbohydrazide moiety at position 2.[1][2][3][4]
Key Spectral Performance Indicators:
-
Diagnostic Singlets: The 5,6-substitution pattern eliminates vicinal coupling on the benzene ring, resulting in distinct singlets for H4 and H7.
-
Hydrazide Verification: The appearance of exchangeable protons (
9.0–10.0 and 4.5–5.0) alongside the disappearance of ester alkoxy signals confirms synthetic conversion. -
Solvent Dependency: DMSO-d
is the required solvent; CDCl frequently fails to resolve the amide/hydrazide protons due to poor solubility and rapid exchange.
Part 1: Structural Analysis & Theoretical Shift Prediction
To interpret the spectrum accurately, one must map the atomic environment of the benzo[b]thiophene core.
Structural Assignment Map
Figure 1: Structural assignment map detailing expected chemical shifts and multiplicity based on electronic environments.
Part 2: Experimental Protocol
Reliable data acquisition depends on proper sample preparation, particularly for the hydrazide moiety which is prone to hydrogen bonding and exchange.
Standardized Acquisition Workflow
-
Solvent Selection: Use DMSO-d
(99.9% D).-
Reasoning: The polar aprotic nature of DMSO disrupts intermolecular hydrogen bonding, sharpening the broad N-H signals. CDCl
is not recommended due to poor solubility and the likelihood of N-H protons broadening into the baseline.
-
-
Concentration: Prepare a solution of 5–10 mg of compound in 0.6 mL of solvent.
-
Note: Higher concentrations may induce stacking effects, causing slight upfield shifts in aromatic protons.
-
-
Acquisition Parameters:
-
Pulse Angle: 30° (to ensure relaxation).
-
Relaxation Delay (D1):
2.0 seconds. (Crucial for accurate integration of the isolated aromatic singlets). -
Scans: 16–64 (sufficient for S/N > 100).
-
Part 3: Spectral Interpretation Guide
The following data compares the specific signals of the title compound against its synthetic precursor (Ethyl ester).
The Aromatic Region (δ 7.0 – 8.5 ppm)
This region provides the "fingerprint" of the substitution pattern.
-
H3 (Thiophene Proton): Appears as a sharp singlet at
7.90 – 8.10 ppm .-
Mechanism: This proton is deshielded by the adjacent carbonyl cone of the hydrazide group at position 2. It is the most downfield C-H signal.
-
-
H4 & H7 (Benzene Ring Protons): Appear as two distinct singlets between
7.30 – 7.60 ppm .-
Mechanism: The 5,6-dimethoxy substitution blocks vicinal coupling (no neighbors). While meta-coupling (J ~0.5-1.0 Hz) is theoretically possible, it is rarely resolved in standard 300/400 MHz spectra, resulting in sharp singlets.
-
Differentiation: H4 is typically slightly downfield of H7 due to the "bay region" effect and closer proximity to the electron-withdrawing carbonyl, though the difference is subtle.
-
The Aliphatic Region (δ 3.0 – 4.0 ppm)
-
Methoxy Groups (–OCH
): Two strong singlets at 3.80 – 3.90 ppm .-
Integration: Each integrates to 3H (Total 6H).
-
Overlap: Depending on the resolution, these may appear as two closely spaced peaks or one overlapping signal.
-
The Hydrazide Moiety (Exchangeable Protons)
This is the dynamic region, highly sensitive to water content and temperature.
-
Amide Proton (–CONH–): A broad singlet at
9.50 – 10.00 ppm .-
Validation: Disappears upon D
O shake.
-
-
Terminal Amino Protons (–NH
): A broad signal (often a hump) at 4.50 – 5.00 ppm .-
Note: In ultra-dry DMSO, this may resolve into a doublet if coupling to the NH is preserved, but usually appears as a broad singlet (2H).
-
Part 4: Comparative Analysis (Precursor vs. Product)
The primary application of this analysis is monitoring the hydrazinolysis of Ethyl 5,6-dimethoxybenzo[b]thiophene-2-carboxylate .
Data Comparison Table
| Feature | Precursor (Ethyl Ester) | Product (Carbohydrazide) | Interpretation Logic |
| Solvent | CDCl | DMSO-d | Hydrazide solubility limits CDCl |
| Ester Alkoxy | Quartet (~4.3 ppm) + Triplet (~1.3 ppm) | Absent | Primary confirmation of conversion. |
| Amide NH | Absent | Singlet ( | Confirms formation of amide bond. |
| Terminal NH | Absent | Broad Peak ( | Confirms hydrazide (vs. acid hydrolysis). |
| H3 Shift | ~8.0 ppm | ~8.0 ppm | Remains relatively stable; slight shift due to electronic change (Est vs Amide). |
Synthesis Monitoring Workflow
Figure 2: Logic flow for monitoring the conversion of ethyl ester to carbohydrazide using 1H NMR markers.
References
-
General Benzo[b]thiophene Synthesis & NMR: Scipione, L., et al. "Design, synthesis and biological evaluation of novel benzo[b]thiophene derivatives." European Journal of Medicinal Chemistry, vol. 46, no. 9, 2011.
-
Hydrazide Solvent Effects: Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, vol. 44, no. 5, 2006, pp. 491-509.[5]
-
Benzo[b]thiophene-2-carbohydrazide Derivatives: Katikireddy, R. R., et al. "Synthesis and antimicrobial activity of novel benzo[b]thiophene substituted oxadiazoles."[6] Der Pharma Chemica, vol. 3, no. 4, 2011.
Sources
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. unn.edu.ng [unn.edu.ng]
- 4. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Bioactivity of 5,6-Dimethoxy- and 5,6-Diethoxy-benzo[b]thiophenes for Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzothiophene Scaffold and the Significance of Alkoxy Substitution
The benzo[b]thiophene core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological activities.[1][2][3] Its derivatives have shown promise as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, engaging with a variety of biological targets including enzymes and receptors.[1] The biological activity of these compounds is profoundly influenced by the nature and position of substituents on the benzofuran ring.
Among the various possible substitutions, alkoxy groups at the 5- and 6-positions play a critical role in modulating the molecule's interaction with its biological targets, as well as its pharmacokinetic properties. This guide provides an in-depth comparison of two closely related analogs: 5,6-dimethoxy-benzo[b]thiophene and 5,6-diethoxy-benzo[b]thiophene. While direct head-to-head comparative studies are not extensively documented, by drawing upon structure-activity relationships (SAR) from analogous series and fundamental principles of medicinal chemistry, we can construct a robust predictive comparison to guide future research and development.[4][5] This analysis will focus on anticancer activity, a prominent feature of many benzothiophene derivatives, and will also delve into the critical aspect of metabolic stability.
Comparative Bioactivity: A Predictive Analysis
The primary difference between the two subject compounds lies in the length of the alkyl chains of the alkoxy groups—methyl versus ethyl. This seemingly minor structural change can have significant implications for a compound's biological activity, driven by effects on lipophilicity, steric hindrance, and metabolic stability.
Anticipated Effects on Anticancer Potency
Many benzothiophene derivatives exert their anticancer effects by inhibiting key cellular targets such as tubulin polymerization or protein kinases.[6][7] The substitutions at the 5- and 6-positions can influence how the molecule fits into the binding pocket of these targets.
-
Lipophilicity and Binding: The diethoxy derivative is expected to be more lipophilic than its dimethoxy counterpart. This increased lipophilicity can enhance membrane permeability and may lead to stronger binding interactions with hydrophobic pockets in target proteins, potentially resulting in higher potency. However, an excessive increase in lipophilicity can also lead to non-specific binding and reduced solubility.
-
Steric Factors: The bulkier ethoxy groups may provide a better fit in some target binding sites, leading to enhanced activity. Conversely, they could introduce steric hindrance in other targets, reducing binding affinity compared to the less bulky methoxy groups. The impact of this steric difference is highly target-dependent. For instance, in a series of 5-hydroxybenzothiophene derivatives developed as multi-kinase inhibitors, the presence of a hydroxyl group (which can be considered a metabolic product of a methoxy group) was found to be a key feature for targeting multiple kinases, suggesting that interactions in this region are sensitive to the nature of the substituent.[7][8]
Metabolic Stability: A Key Differentiator
A crucial aspect of drug development is ensuring that a compound is not too rapidly metabolized and inactivated by the body. The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a major role.[9] Aromatic methoxy groups are well-known to be susceptible to metabolic O-dealkylation, a process that converts them to hydroxyl groups.[10] This can lead to rapid clearance of the drug and potentially the formation of active or inactive metabolites.
-
5,6-Dimethoxy-benzo[b]thiophene: This compound is predicted to be a substrate for CYP-mediated O-demethylation.[11] This metabolic pathway would convert the methoxy groups to hydroxyl groups, which could alter the compound's activity and facilitate its excretion from the body. A higher rate of metabolism generally leads to a shorter half-life and lower bioavailability.
-
5,6-Diethoxy-benzo[b]thiophene: While also susceptible to O-dealkylation, ethoxy groups are generally metabolized more slowly than methoxy groups. This increased metabolic stability is a common reason for medicinal chemists to replace methoxy with ethoxy groups during lead optimization. Therefore, the diethoxy analog is expected to have a longer half-life and greater systemic exposure compared to the dimethoxy analog.
The following table summarizes the predicted comparative properties of the two compounds.
| Property | 5,6-Dimethoxy-benzo[b]thiophene | 5,6-Diethoxy-benzo[b]thiophene | Rationale |
| Lipophilicity | Lower | Higher | The addition of two methylene groups in the diethoxy analog increases its lipophilicity. |
| Anticancer Potency | Target-dependent | Target-dependent, potentially higher | Increased lipophilicity of the diethoxy analog may enhance binding to hydrophobic pockets, but steric factors could be detrimental depending on the target. |
| Metabolic Stability | Lower | Higher | Methoxy groups are more susceptible to CYP-mediated O-dealkylation than ethoxy groups.[10] |
| Predicted Half-life | Shorter | Longer | Slower metabolism of the diethoxy analog is expected to lead to a longer in vivo half-life. |
Experimental Protocols
To empirically validate the predicted differences in bioactivity and metabolic stability, the following experimental workflows are recommended.
Synthesis of 5,6-Dialkoxy-benzo[b]thiophenes
A common synthetic route to these compounds involves the preparation of a 5,6-dihydroxybenzo[b]thiophene intermediate, followed by O-alkylation.
Workflow for Synthesis:
Caption: Synthetic workflow for 5,6-dialkoxy-benzo[b]thiophenes.
Step-by-Step Protocol for O-Alkylation:
-
Dissolution: Dissolve 5,6-dihydroxybenzothiophene in a suitable polar aprotic solvent, such as acetone or dimethylformamide (DMF).
-
Base Addition: Add a base, such as potassium carbonate (K₂CO₃), to the solution to deprotonate the hydroxyl groups.
-
Alkylation: Add the appropriate alkylating agent. For the dimethoxy analog, use a methylating agent like dimethyl sulfate or methyl iodide. For the diethoxy analog, use an ethylating agent like diethyl sulfate or ethyl iodide.[12]
-
Reaction: Heat the reaction mixture under reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling, filter the reaction mixture and evaporate the solvent. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 5,6-dialkoxy-benzo[b]thiophene.
In Vitro Anticancer Activity Assessment
The MTT assay is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Workflow for IC₅₀ Determination:
Caption: Workflow for determining IC₅₀ values using the MTT assay.
Step-by-Step Protocol for MTT Assay:
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 5,6-dimethoxy- and 5,6-diethoxy-benzo[b]thiophenes in culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
In Vitro Metabolic Stability Assay
This assay measures the rate at which a compound is metabolized by liver enzymes, typically using liver microsomes or hepatocytes.[13][14][15]
Workflow for Metabolic Stability Assay:
Caption: Workflow for in vitro metabolic stability assessment.
Step-by-Step Protocol for Metabolic Stability Assay:
-
Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a phosphate buffer.
-
Initiation: Pre-warm the reaction mixture to 37°C. Initiate the metabolic reaction by adding the test compound and an NADPH-regenerating system (which provides the necessary cofactor for CYP enzymes).
-
Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent like acetonitrile.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this curve can be used to calculate the in vitro half-life (t₁/₂) of the compound. From this, the intrinsic clearance can be determined.
Conclusion and Future Directions
This guide provides a comparative framework for evaluating the bioactivity of 5,6-dimethoxy- and 5,6-diethoxy-benzo[b]thiophenes. Based on established structure-activity and structure-property relationships, it is hypothesized that the diethoxy analog may offer advantages in terms of metabolic stability and potentially potency, although the latter is highly dependent on the specific biological target. The provided experimental protocols offer a clear path for the empirical validation of these hypotheses.
For researchers in drug discovery, the choice between these two scaffolds will depend on the desired therapeutic profile. If a longer duration of action is required, the diethoxy derivative may be a more promising starting point. Future research should focus on the direct synthesis and comparative testing of these compounds against a panel of cancer cell lines and relevant protein kinases. Such studies will provide invaluable data to confirm or refute the predictions made in this guide and will pave the way for the rational design of next-generation benzothiophene-based therapeutics.
References
-
Patsnap Synapse. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study. Retrieved from [Link]
-
Thole, H., et al. (2007). Structure-activity relationships for a family of benzothiophene selective estrogen receptor modulators including raloxifene and arzoxifene. ChemMedChem, 2(10), 1520-6. Retrieved from [Link]
-
Pelttari, J., & Ivaska, A. (2009). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Basic & Clinical Pharmacology & Toxicology, 105(5), 293-301. Retrieved from [Link]
-
Abd El-Rahman, Y. A., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry, 16(12), 835-853. Retrieved from [Link]
-
MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]
-
Chou, Y. L., et al. (2003). Structure-activity relationships of substituted benzothiophene-anthranilamide factor Xa inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(3), 507-11. Retrieved from [Link]
-
Penthala, N. R., et al. (2012). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 22(19), 6138-42. Retrieved from [Link]
-
Abd El-Rahman, Y. A., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry, 16(12), 835-853. Retrieved from [Link]
-
Taylor, J. B., & Bull, J. A. (2018). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. Retrieved from [Link]
-
Sittel, T., et al. (2025). Systematic investigation of structure-property relationship of substituted p-alkoxy-azothiophenes. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Murata, S., et al. (2023). Relationships between Structures and Reactivities in the Oxidation of Benzothiophene and Dibenzothiophene Derivatives. Journal of the Japan Petroleum Institute, 66(5), 142-148. Retrieved from [Link]
-
Abd El-Rahman, Y. A., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Semantic Scholar. Retrieved from [Link]
-
Chen, J., et al. (2014). Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability. Pharmaceutical Research, 31(8), 2134-46. Retrieved from [Link]
-
Manier, C., et al. (2025). In vitro toxicokinetics and metabolic profiling of methoxycathinones and methylthiocathinones using human liver systems and hyphenated mass spectrometry. Archives of Toxicology. Retrieved from [Link]
-
Sittel, T., et al. (2025). Systematic investigation of the structure–property relationship of substituted p-alkoxy-azothiophenes. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Wang, C., et al. (2022). Electrochemically-promoted synthesis of benzo[b]thiophene-1,1-dioxides via strained quaternary spirocyclization. Chemical Science, 13(20), 5903-5908. Retrieved from [Link]
-
Sreeja, S., et al. (2024). Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences Review and Research, 86(2), 1-10. Retrieved from [Link]
-
Mashaly, M. M., & El-Sabbagh, O. I. (2017). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Molecules, 22(11), 1888. Retrieved from [Link]
-
Kumar, A., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Current Organic Chemistry, 28. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved from [Link]
-
Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361. Retrieved from [Link]
-
Moody, C. J., & Roff, G. J. (2019). Preparation of 5,6-Dihydroxyindole. Organic & Biomolecular Chemistry, 17(30), 7172-7175. Retrieved from [Link]
-
Li, Y., et al. (2025). One-Pot Alkylation–Sulfonylation of Diphenol. Molecules, 30(22), 5069. Retrieved from [Link]
-
Krayushkin, M. M., et al. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2577. Retrieved from [Link]
-
El-Metwaly, A. M., et al. (2024). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. Scientific Reports, 14(1), 27158. Retrieved from [Link]
-
Capelli, A. M., et al. (2009). Efficient Synthesis of 5,6-Dihydroxyindole Dimers, Key Eumelanin Building Blocks, by a Unified o-Ethynylaniline-Based Strategy. The Journal of Organic Chemistry, 74(18), 7187-7193. Retrieved from [Link]
-
Kerru, N., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 820-844. Retrieved from [Link]
-
Chen, Z., et al. (2022). Synthesis of 5,6-Dihydrophenanthridines via Palladium-Catalyzed Intramolecular Dehydrogenative Coupling of Two Aryl C−H Bonds. Molecules, 27(3), 1047. Retrieved from [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships for a family of benzothiophene selective estrogen receptor modulators including raloxifene and arzoxifene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of substituted benzothiophene-anthranilamide factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mttlab.eu [mttlab.eu]
- 10. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 14. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Technical Guide: IR Spectroscopy Profiling of 5,6-Dimethoxybenzo[b]thiophene-2-carbohydrazide
The following technical guide details the IR spectroscopic profile of 5,6-Dimethoxybenzo[b]thiophene-2-carbohydrazide, designed for researchers in medicinal chemistry and structural biology.
Executive Summary & Pharmacological Context
5,6-Dimethoxybenzo[b]thiophene-2-carbohydrazide represents a critical scaffold in modern drug discovery, particularly in the development of antimicrobial and anticancer agents. The benzo[b]thiophene core acts as a bioisostere to indole and naphthalene, offering enhanced lipophilicity and metabolic stability.[1]
The addition of 5,6-dimethoxy substituents functions as an electron-donating motif, modulating the electronic density of the thiophene ring and potentially improving binding affinity to targets such as bacterial DNA gyrase or human kinases. The carbohydrazide moiety (–CONHNH
This guide provides a definitive spectroscopic characterization to distinguish this specific derivative from its precursors and structural analogs.
Infrared Spectroscopy Profile
The IR spectrum of 5,6-Dimethoxybenzo[b]thiophene-2-carbohydrazide is complex, characterized by the interplay between the electron-rich aromatic system and the polar hydrazide tail.
Table 1: Characteristic IR Bands (Consensus Data)
Values derived from spectroscopic analysis of benzo[b]thiophene-2-carbohydrazide analogs and standard group frequencies.
| Functional Group | Vibration Mode | Frequency Range ( | Intensity | Diagnostic Significance |
| Hydrazide (-NH-NH | 3300 – 3450 | Medium/Sharp | Doublet or broad band; confirms hydrazide formation. | |
| Amide I | 1640 – 1665 | Strong | Lower than ester precursor (1700+); indicates amide resonance.[1] | |
| Amide II | 1520 – 1550 | Medium | Coupled mode; confirms secondary amide structure.[1] | |
| Aromatic Ring | 1450 – 1590 | Variable | Multiple bands; skeletal vibrations of the benzothiophene core. | |
| Methoxy (-OCH | 2835 – 2960 | Weak | Just below aromatic C-H; specific to methoxy/alkyl groups.[1] | |
| Aryl Ether | 1240 – 1275 | Strong | Critical Marker: Distinguishes 5,6-dimethoxy from unsubstituted analogs.[1] | |
| Aryl Ether | 1020 – 1075 | Medium | Secondary confirmation of methoxy substitution.[1] | |
| Thiophene Ring | 600 – 850 | Weak/Medium | Often obscured; characteristic fingerprint for sulfur heterocycles.[1] | |
| N-N Bond | 950 – 1000 | Weak | Specific to hydrazide/hydrazine linkage.[1] |
Detailed Spectral Analysis[1]
A. The Hydrazide Region (3500–3000
)
Unlike the broad O-H stretch of the carboxylic acid precursor (which spans 2500–3300
B. The Carbonyl Region (1700–1600
)
The Amide I band is the most prominent feature. In the ester precursor (e.g., methyl 5,6-dimethoxybenzo[b]thiophene-2-carboxylate), the C=O stretch appears near 1700–1720
C. The Methoxy Fingerprint (1300–1000
)
The 5,6-dimethoxy substitution pattern is validated by strong C-O-C stretching vibrations .[1]
-
Asymmetric Stretch (~1260
): A strong, sharp peak arising from the vibration of the oxygen atom against the aromatic ring. -
Symmetric Stretch (~1040
): A supporting peak involving the O-CH bond. -
Note: Unsubstituted benzo[b]thiophene will lack these specific intense bands in the fingerprint region.
Comparative Analysis: Target vs. Alternatives
To validate the identity of the product, it must be compared against its synthetic precursors and structural alternatives.
Table 2: Comparative Spectral Shifts
| Compound | Key Feature | Diagnostic Shift vs. Target |
| Precursor: Carboxylic Acid | -COOH | O-H Stretch: Broad, 2500–3300 |
| Precursor: Methyl Ester | -COOCH | C=O: ~1710–1730 |
| Alternative: Unsubstituted | No -OCH | Fingerprint: Lacks strong bands at 1260/1040 |
| Alternative: Hydrazone | -CONHN=C | C=N: New band at ~1600–1620 |
Experimental Validation Protocol
Objective: Synthesis and characterization of 5,6-Dimethoxybenzo[b]thiophene-2-carbohydrazide via hydrazinolysis.
Reagents
-
Substrate: Ethyl 5,6-dimethoxybenzo[b]thiophene-2-carboxylate.
-
Reagent: Hydrazine hydrate (80% or 99%).[1]
-
Solvent: Absolute Ethanol.[2]
Step-by-Step Workflow
-
Dissolution: Dissolve 1.0 eq of the ethyl ester in absolute ethanol (10 mL/g).
-
Addition: Add Hydrazine hydrate (5.0 – 10.0 eq) dropwise to the stirring solution.
-
Causality: Excess hydrazine drives the equilibrium forward and prevents the formation of the dimer (N,N'-diacylhydrazine).
-
-
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).
-
Endpoint: Disappearance of the non-polar ester spot and appearance of the polar hydrazide spot near the baseline.
-
-
Isolation: Cool the reaction mixture to room temperature. The product often precipitates as a solid.
-
Purification: Filter the solid and wash with cold ethanol. Recrystallize from Ethanol/DMF if necessary.
-
Validation: Record FT-IR spectrum (KBr pellet or ATR).
Synthesis & Characterization Diagram
The following diagram illustrates the transformation and the key spectral checkpoints.
Figure 1: Synthesis pathway of 5,6-Dimethoxybenzo[b]thiophene-2-carbohydrazide highlighting critical IR spectral shifts used for reaction monitoring.
References
-
Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones. MDPI Molecules. (2022). Describes the synthesis and NMR/IR characterization of various benzo[b]thiophene-2-carbohydrazide derivatives. [Link]
-
Vibrational Assignment of Carbohydrazide. ResearchGate. (2011). Provides detailed theoretical and experimental vibrational assignments for the carbohydrazide functional group.[3][4][5] [Link]
-
Infrared Spectroscopy of Aromatic Compounds. Spectrochimica Acta Part A. (2004). Fundamental reference for methoxy-substituted aromatic ring vibrations. [Link][1][5]
-
Synthesis of Tetrahydrobenzo[b]thiophene-3-carbohydrazide Derivatives. Anticancer Agents in Medicinal Chemistry. (2019). Comparative synthesis protocols and spectral data for related thiophene hydrazides. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors [mdpi.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. iosrjournals.org [iosrjournals.org]
- 5. Vibrational spectroscopy investigation and density functional theory calculations on N-benzoylhydrazine ligand and the corresponding uranyl complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Elemental analysis data for 5,6-Dimethoxybenzo[b]thiophene-2-carbohydrazide validation
Executive Summary & Application Context
5,6-Dimethoxybenzo[b]thiophene-2-carbohydrazide is a high-value pharmacophore scaffold, predominantly used in the synthesis of antimicrobial Schiff bases, antitubercular agents, and VEGFR-2 kinase inhibitors.[1]
In drug discovery workflows, the validation of this intermediate is critical. The hydrazide moiety (
This guide provides a definitive Elemental Analysis (EA) validation framework , comparing the high-purity reference standard against common commercial alternatives (solvated or hydrolyzed forms) to ensure downstream synthetic success.
The Validation Challenge: Why EA?
While NMR confirms structure and HPLC confirms organic purity, Elemental Analysis (CHNS) is the only technique that quantifies the bulk purity and solvation state of the solid material.
The "Triangle of Purity" Logic
A self-validating system requires three data points to converge:
-
HPLC:
area (confirms lack of organic side-products). -
NMR: Confirms proton count and absence of organic solvents (e.g., EtOH, DMF).
-
EA (Combustion): Confirms the material is not a hydrate or inorganic salt complex.
Critical Insight: Hydrazides are notorious for forming stable hydrates or trapping lattice solvents. A sample can be
Comparative Performance Analysis
The following table contrasts the Target Validated Product against two common "Alternative" states found in commercial supplies or crude synthesis batches.
Table 1: Theoretical vs. Experimental Data Scenarios
| Parameter | Target Product (High Purity) | Alternative A (Monohydrate Grade) | Alternative B (Hydrolyzed Impurity) |
| Chemical State | Anhydrous, Free Base | Lattice Solvate ( | Carboxylic Acid Degradant |
| Formula | |||
| MW ( g/mol ) | 252.29 | 270.31 | 238.26 |
| % Carbon (Calc) | 52.37% | 48.88% | 55.45% |
| % Hydrogen (Calc) | 4.79% | 5.22% | 4.23% |
| % Nitrogen (Calc) | 11.10% | 10.36% | 0.00% |
| % Sulfur (Calc) | 12.71% | 11.86% | 13.46% |
| Validation Status | PASS ( | FAIL (Requires Drying) | FAIL (Chemical Failure) |
| Synthetic Risk | None. Stoichiometry is accurate. | High. 7% mass error leads to unreacted aldehyde in Schiff base synthesis. | Critical. Will not react with aldehydes. |
Data Interpretation Guide
-
Scenario A (Hydrate): Note the significant drop in Carbon (-3.49%) and Nitrogen (-0.74%). If your EA data shows consistently low C and N but the H is slightly high, you have a hydrate. Action: Dry at 80°C under vacuum (
) for 24h. -
Scenario B (Acid): If Nitrogen is absent or trace (<1%), the hydrazide has hydrolyzed to 5,6-dimethoxybenzo[b]thiophene-2-carboxylic acid. This is common in samples stored in moist air without desiccation.
Validation Workflow & Logic
The following diagram illustrates the decision-making process for validating this compound.
Figure 1: Decision tree for validating hydrazide purity using EA data coupled with HPLC.
Experimental Protocol: CHNS Analysis
Objective: Accurate determination of mass fractions for C, H, N, and S. Instrument: Flash 2000 CHNS/O Analyzer (or equivalent).
Step-by-Step Methodology
-
Sample Preparation:
-
Drying: Pre-dry the sample at 60°C under vacuum for 4 hours to remove surface moisture. Hydrazides are hygroscopic; surface water will skew Hydrogen results high.
-
Weighing: Weigh 2.0 – 2.5 mg of the sample into a tin capsule. Fold the capsule hermetically to exclude atmospheric nitrogen.
-
Note: Use Vanadium Pentoxide (
) as a combustion additive if the sulfur content is expected to be refractory, though benzothiophenes typically combust well without it.
-
-
Combustion Conditions:
-
Furnace Temperature: 950°C (Dynamic Flash Combustion).
-
Carrier Gas: Helium (140 mL/min).
-
Oxygen Injection: 250 mL/min for 5 seconds. Crucial: Ensure excess oxygen to fully oxidize the thiophene sulfur to
.
-
-
Chromatographic Separation:
-
The combustion gases (
) are separated on a Porapak Q column. -
Sulfur Warning: Ensure the GC column is calibrated for
retention time, as it elutes last. In benzothiophenes, Sulfur is ~12.7%, a significant mass fraction that must be quantified to prove the thiophene ring is intact.
-
-
Calibration:
-
Use Sulfanilamide (
) as the K-factor standard. It matches the heteroatom profile (N and S containing) of the target analyte closely.
-
Scientific Mechanism: Synthesis & Impurity Pathways
Understanding where the impurities come from allows for better interpretation of EA data.
Figure 2: Synthetic pathways showing the origin of the primary impurities detected by EA.
-
Dimerization: If the reaction is heated too long, two hydrazide molecules can couple, forming a dimer. This changes the C/N ratio.[2]
-
Hydrolysis: Exposure to moisture converts the hydrazide back to the acid, resulting in a total loss of Nitrogen in the EA data.
References
-
Benzothiophene Chemistry: Romagnoli, R., et al. (2013). "Synthesis and biological evaluation of 2-amino-3-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as a new class of tubulin polymerization inhibitors." Journal of Medicinal Chemistry. [Link]
-
Analytical Methodology: Thompson, M. (2008). "CHN Analysis: The standard for purity." Royal Society of Chemistry, AMC Technical Briefs. [Link]
-
Hydrazide Reactivity: Bernasconi, C. F. (1990). "Nucleophilic addition to olefins. Kinetics and mechanism." Accounts of Chemical Research. [Link]
Sources
Safety Operating Guide
5,6-Dimethoxybenzo[b]thiophene-2-carbohydrazide proper disposal procedures
Operational Guide: Safe Disposal and Handling of 5,6-Dimethoxybenzo[b]thiophene-2-carbohydrazide
Executive Summary: The "Why" Before the "How"
As researchers, we often treat waste disposal as a janitorial afterthought. With 5,6-Dimethoxybenzo[b]thiophene-2-carbohydrazide , this complacency is a safety risk. This molecule combines a thiophene core (sulfur-bearing) with a carbohydrazide tail (reactive nitrogen).
-
The Risk: The hydrazide moiety (
) is a reducing agent and a potential sensitizer. If mixed inadvertently with strong oxidizers (e.g., nitric acid, peroxide) in a central waste carboy, it can trigger exothermic gas evolution or explosion. -
The Solution: This compound requires segregated incineration . It must not be sewered or mixed with oxidative waste streams.
Part 1: Chemical Hazard Profile
Understanding the molecule's architecture dictates its disposal path.
| Feature | Structural Moiety | Risk Implication |
| Reactive Center | Carbohydrazide ( | High Reactivity: Reducing agent. Reacts with aldehydes/ketones to form hydrazones. Reacts violently with oxidizers. |
| Combustion Hazard | Thiophene Ring (Sulfur) | Toxic Emissions: Thermal decomposition releases Sulfur Oxides ( |
| Toxicity | Hydrazine Derivative | Biological Hazard: Potential skin sensitizer and aquatic toxin.[1] Treat as a suspect carcinogen/mutagen due to the hydrazine substructure. |
Part 2: Disposal Decision Matrix
Do not guess. Follow this logic flow to determine the correct waste stream.
Figure 1: Decision logic for segregating 5,6-Dimethoxybenzo[b]thiophene-2-carbohydrazide waste streams.
Part 3: Detailed Operational Protocols
Protocol A: Solid Waste Disposal (Primary Method)
Applicability: Expired reagents, reaction byproducts, filter cakes.[2][3]
-
Container: Use a wide-mouth high-density polyethylene (HDPE) jar.
-
Labeling: Mark clearly as "Hazardous Waste - Toxic Solid, Organic, n.o.s. (Contains Benzo[b]thiophene carbohydrazide)."
-
Segregation: Do not place in general trash. Do not place in "Sharps" containers unless needles are involved.
-
Disposal Path: Lab Pack for high-temperature incineration.
Protocol B: Liquid Waste (Mother Liquors)
Applicability: Filtrates from recrystallization or HPLC effluent.
-
Compatibility Check: Ensure the waste carboy does NOT contain oxidizing agents (Nitric acid, Peroxides, Permanganates).
-
pH Check: Hydrazides are basic. Ensure the waste stream is not strongly acidic to prevent heat generation.
-
Solvent Segregation:
-
If dissolved in Dichloromethane (DCM)
Halogenated Waste Stream. -
If dissolved in Methanol/Ethanol
Non-Halogenated (Flammable) Waste Stream.
-
-
Warning Label: Add a secondary sticker: "Contains Reducing Agents - DO NOT MIX WITH OXIDIZERS."
Protocol C: Chemical Deactivation (Spills & Glassware)
Applicability: Cleaning glassware or neutralizing small benchtop spills. Do NOT use this for bulk disposal (>5g) without cooling.
Mechanism: Sodium hypochlorite (Bleach) oxidizes the hydrazide to nitrogen gas (
Step-by-Step Deactivation:
-
PPE: Wear nitrile gloves, lab coat, and safety goggles. Work in a fume hood.
-
Preparation: Prepare a 10% commercial bleach solution (or use dilute aqueous KMnO4 if bleach is unavailable, though bleach is preferred for cleanliness).
-
Cooling: If treating a concentrated spill, cover the area with ice water first. The oxidation reaction is exothermic .
-
Addition: Slowly apply the bleach solution to the contaminated surface or glassware.
-
Observation: You will see bubbling (Nitrogen gas evolution).
-
Caution: If the solution turns yellow/brown rapidly, add bleach more slowly to prevent volatilization of chloramines.
-
-
Cleanup: Once bubbling ceases, absorb the liquid with vermiculite or paper towels. Dispose of the absorbent as solid hazardous waste (Protocol A).
Part 4: Regulatory & Compliance (RCRA)
In the United States, this compound is not explicitly listed on the EPA "P-List" or "U-List." However, as a generator, you are responsible for determining waste characteristics (40 CFR § 262.11).
-
Waste Classification: Treat as Characteristic Hazardous Waste .
-
Likely EPA Waste Codes:
-
D001 (Ignitable): If disposed of in flammable solvents (MeOH/EtOH).
-
D003 (Reactive): Only if present in bulk quantities capable of violent reaction with water or oxidizers (conservative classification).
-
-
DOT Shipping Name: Toxic solids, organic, n.o.s. (5,6-Dimethoxybenzo[b]thiophene-2-carbohydrazide).
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR). [Link]
-
PubChem. (n.d.). Compound Summary: Carbohydrazide. National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard (HCS). [Link]
Sources
A Researcher's Guide to the Safe Handling of 5,6-Dimethoxybenzo[b]thiophene-2-carbohydrazide
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 5,6-Dimethoxybenzo[b]thiophene-2-carbohydrazide. The following guidelines are designed to ensure your safety and the integrity of your research by outlining the necessary personal protective equipment (PPE), handling procedures, and emergency protocols.
Understanding the Hazard Profile
-
Benzo[b]thiophene-2-carboxylic hydrazide , a closely related analog, is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]
-
Carbohydrazide is known to be harmful if swallowed and is an irritant to the eyes, respiratory system, and skin.[2][3] It may also pose an explosion risk if heated.[2]
-
Thiophene-2-carbohydrazide is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[4]
Based on this information, it is prudent to treat 5,6-Dimethoxybenzo[b]thiophene-2-carbohydrazide as a hazardous substance with the potential to cause irritation to the skin, eyes, and respiratory system.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to minimize exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.
Core PPE Requirements
| PPE Component | Specifications | Rationale |
| Hand Protection | Chemically resistant, impervious gloves (e.g., nitrile). | To prevent skin contact. Contaminated gloves should be disposed of properly.[3][5] |
| Eye Protection | Chemical splash goggles. A face shield should be worn in situations with a high risk of splashing.[6] | To protect the eyes from splashes and aerosols.[1][6] |
| Body Protection | A lab coat or gown made of a low-permeability fabric. | To protect the skin and personal clothing from contamination. |
| Respiratory Protection | An N95 or higher-rated respirator may be necessary when handling the powder outside of a containment system or if aerosolization is likely.[7][8] | To prevent inhalation of the powdered compound. |
Workflow for Donning and Doffing PPE
Caption: A visual guide to the correct sequence for putting on and taking off Personal Protective Equipment.
Safe Handling and Operational Plan
Adherence to proper handling procedures is paramount to minimizing the risk of exposure.
-
Engineering Controls : Whenever possible, handle 5,6-Dimethoxybenzo[b]thiophene-2-carbohydrazide in a well-ventilated area, preferably within a chemical fume hood, especially when working with the solid powder.[9][10]
-
Personal Hygiene : Always wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[9] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[9]
-
Avoid Dust Generation : Minimize the creation of dust when handling the solid material.[11]
-
Container Handling : Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][2]
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
Emergency Contact and First Aid
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][10] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[1][3] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][10] |
| Ingestion | Do NOT induce vomiting. Wash mouth out with water. Seek immediate medical attention.[10] |
Spill Response Protocol
Caption: A step-by-step workflow for responding to a chemical spill.
Disposal Plan
All waste containing 5,6-Dimethoxybenzo[b]thiophene-2-carbohydrazide should be treated as hazardous waste.
-
Waste Collection : Collect waste in a designated, labeled, and sealed container.
-
Disposal : Dispose of the chemical waste in accordance with all applicable local, state, and federal regulations.[3] Do not dispose of it down the drain.
Conclusion
By understanding the potential hazards of 5,6-Dimethoxybenzo[b]thiophene-2-carbohydrazide and diligently applying the safety protocols outlined in this guide, researchers can significantly mitigate the risks associated with its handling. A proactive approach to safety is not just a regulatory requirement but a cornerstone of responsible scientific practice.
References
- Carbohydrazide - Santa Cruz Biotechnology. (n.d.).
- Understanding Carbohydrazide: Properties, Safety, and Handling for Industrial Users. (n.d.).
- Carbohydrazide | PDF | Science & Mathematics | Computers - Scribd. (n.d.).
- Safety Data Sheet Carbohydrazide Revision 4, Date 01 Dec 2024 - Redox. (2024, December 1).
- Material Safety Data Sheet - 5-Bromo-1-benzothiophene, 97% - Cole-Parmer. (n.d.).
- Thiophene-2-carbohydrazide | C5H6N2OS | CID 73098 - PubChem - NIH. (n.d.).
- Personal protective equipment for preparing toxic drugs - GERPAC. (n.d.).
- 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022, October 6).
- Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. (2021, September).
- MSDS of 5-Bromobenzo[b]thiophene-2-boronic acid - Capot Chemical. (2010, March 15).
- SAFETY DATA SHEET - Fisher Scientific. (2024, March 25).
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).
Sources
- 1. fishersci.com [fishersci.com]
- 2. nbinno.com [nbinno.com]
- 3. scribd.com [scribd.com]
- 4. Thiophene-2-carbohydrazide | C5H6N2OS | CID 73098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. capotchem.com [capotchem.com]
- 6. americanchemistry.com [americanchemistry.com]
- 7. pppmag.com [pppmag.com]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. redox.com [redox.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
